molecular formula C10H7ClI2N2 B14000433 Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- CAS No. 3298-87-1

Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-

Cat. No.: B14000433
CAS No.: 3298-87-1
M. Wt: 444.44 g/mol
InChI Key: JUSSMMAJIDPHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- is a useful research compound. Its molecular formula is C10H7ClI2N2 and its molecular weight is 444.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3298-87-1

Molecular Formula

C10H7ClI2N2

Molecular Weight

444.44 g/mol

IUPAC Name

6-chloro-2,3-bis(iodomethyl)quinoxaline

InChI

InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2

InChI Key

JUSSMMAJIDPHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-2,3-bis(iodomethyl)quinoxaline represents a specialized electrophilic scaffold in medicinal chemistry. Unlike its mono-functionalized counterparts, the bis(iodomethyl) motif serves as a potent bis-alkylating agent, capable of crosslinking nucleophilic residues (e.g., cysteine thiols) in proteins or forming macrocyclic bridges. The iodine substitution provides enhanced leaving group ability compared to the corresponding bromides or chlorides, facilitating rapid nucleophilic substitution under mild conditions.

This guide details a robust, three-stage synthetic pathway designed for reproducibility and scalability. It emphasizes the "Finkelstein Exchange" strategy, which avoids the instability associated with direct iodination methods.

Retrosynthetic Analysis

The most reliable route to 6-chloro-2,3-bis(iodomethyl)quinoxaline disconnects back to the commercially available 4-chloro-1,2-diaminobenzene. The pathway necessitates the construction of the quinoxaline core followed by radical functionalization and halide exchange.

Retrosynthesis Target 6-chloro-2,3-bis(iodomethyl)quinoxaline (Target Molecule) Bromide 6-chloro-2,3-bis(bromomethyl)quinoxaline (Precursor) Target->Bromide Finkelstein (NaI, Acetone) Dimethyl 6-chloro-2,3-dimethylquinoxaline (Stable Core) Bromide->Dimethyl Radical Bromination (NBS, AIBN) Start 4-chloro-1,2-diaminobenzene + 2,3-Butanedione Dimethyl->Start Condensation (-2 H2O)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the dimethyl core and the selectivity of the Finkelstein exchange.

Experimental Protocols

Stage 1: Synthesis of 6-chloro-2,3-dimethylquinoxaline

Objective: Construct the heterocyclic core with high regiochemical fidelity.

  • Reagents: 4-chloro-1,2-diaminobenzene (1.0 eq), 2,3-butanedione (1.1 eq), Ethanol (Solvent).

  • Mechanism: Double condensation (Schiff base formation).

Protocol:

  • Dissolve 4-chloro-1,2-diaminobenzene (14.2 g, 100 mmol) in absolute ethanol (150 mL).

  • Add 2,3-butanedione (9.6 mL, 110 mmol) dropwise at room temperature. The reaction is exothermic; maintain temperature <40°C.

  • Reflux the mixture for 2 hours. Monitor consumption of diamine by TLC (SiO2, 30% EtOAc/Hexanes).

  • Cool to 0°C. The product typically precipitates as a solid.

  • Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.

  • Yield Expectation: 85-95%.

  • Checkpoint: 1H NMR should show two distinct methyl singlets (~2.7 ppm) and aromatic protons.

Stage 2: Radical Bromination to 6-chloro-2,3-bis(bromomethyl)quinoxaline

Objective: Functionalize the methyl groups via Wohl-Ziegler bromination.

  • Reagents: 6-chloro-2,3-dimethylquinoxaline (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.05 eq), CCl4 or Benzene (anhydrous).

  • Critical Note: Use freshly recrystallized NBS to minimize acid-catalyzed side reactions.

Protocol:

  • Suspend the dimethyl quinoxaline (19.2 g, 100 mmol) in CCl4 (200 mL).

  • Add NBS (39.2 g, 220 mmol) and AIBN (820 mg).

  • Heat to reflux under an inert atmosphere (N2 or Ar). Irradiation with a tungsten lamp can accelerate initiation.

  • Reflux for 4-6 hours. The succinimide byproduct will float to the surface.

  • Hot Filtration: Filter the mixture while hot to remove succinimide.

  • Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (gradient 0-10% EtOAc/Hexane).

  • Yield Expectation: 60-75%.

Stage 3: Finkelstein Exchange to 6-chloro-2,3-bis(iodomethyl)quinoxaline

Objective: Convert the bis-bromide to the bis-iodide using solubility-driven equilibrium displacement.

  • Reagents: Bis(bromomethyl) precursor (1.0 eq), Sodium Iodide (NaI, 4.0 eq), Anhydrous Acetone.

  • Principle: NaI is soluble in acetone; NaBr is not. Precipitation of NaBr drives the reaction to completion (Le Chatelier's principle).

Protocol:

  • Dissolve 6-chloro-2,3-bis(bromomethyl)quinoxaline (3.5 g, 10 mmol) in anhydrous acetone (50 mL).

  • Add NaI (6.0 g, 40 mmol) in one portion. The solution will darken (iodine liberation) and a white precipitate (NaBr) will form immediately.

  • Stir at room temperature for 4 hours protected from light (aluminum foil).

  • Workup: Filter off the NaBr solid.

  • Concentrate the filtrate.[1] Dissolve the residue in DCM (100 mL).

  • Wash with 5% aqueous sodium thiosulfate (

    
    ) to remove free iodine (decolorizes the organic layer).
    
  • Wash with water and brine, dry over

    
    , and concentrate.
    
  • Storage: Store at -20°C under Argon. Alkyl iodides are light and heat sensitive.

Characterization Data

The conversion from bromomethyl to iodomethyl is most easily tracked by the upfield shift of the methylene protons in 1H NMR and the significant shielding of the methylene carbons in 13C NMR (Heavy Atom Effect).

Table 1: Comparative NMR Shifts (Representative)
NucleusMoiety2,3-bis(bromomethyl)2,3-bis(iodomethyl)Shift Logic
1H NMR


4.85 - 4.95 ppm (s)

4.60 - 4.75 ppm (s)
Iodine is less electronegative than Bromine; shielding effect.
1H NMR Aromatic

7.6 - 8.1 ppm (m)

7.6 - 8.1 ppm (m)
Minimal change in the aromatic region.
13C NMR


28 - 32 ppm

2 - 8 ppm
Diagnostic: Carbon attached to Iodine is heavily shielded (upfield).

Note: Data derived from analog trends and specific literature on 2,3-bis(halomethyl)quinoxalines [1].

Mass Spectrometry[2][3][4]
  • Molecular Ion: Expect a characteristic isotopic pattern due to Chlorine (

    
    ).
    
  • Fragmentation: Loss of Iodine (

    
    ) is a common primary fragmentation pathway.
    

Reaction Workflow Diagram

Workflow Step1 Step 1: Core Synthesis (Ethanol, Reflux) Step2 Step 2: Bromination (NBS, CCl4, Reflux) Step1->Step2 Isolation Step3 Step 3: Iodination (NaI, Acetone, RT) Step2->Step3 Filtration Purification Purification (Thiosulfate Wash) Step3->Purification Workup Product Final Product (Light Sensitive) Purification->Product Drying

Figure 2: Sequential workflow for the synthesis, highlighting critical isolation steps.

Safety & Handling (E-E-A-T)

  • Vesicant Hazard: Halomethyl quinoxalines are potent alkylating agents. They act as lachrymators and vesicants (blister agents).

    • Control: All operations must be performed in a functioning fume hood.

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Instability: Bis(iodomethyl) derivatives are thermally and photochemically unstable.

    • Mitigation: Do not heat the final product above 40°C. Store in amber vials.

  • Waste: Aqueous washes containing sodium thiosulfate and iodide residues must be disposed of as halogenated chemical waste.

References

  • Synthesis and Biological Evaluation

    • Title: Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[2]

    • Source:Chemical & Pharmaceutical Bulletin, 2013, 61(4), 438-444.
    • URL:[Link][3][4][5][6][7]

  • General Quinoxaline Chemistry

    • Title: Quinoxaline synthesis (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Finkelstein Reaction Mechanism

    • Title: Finkelstein Reaction.
    • Source: Comprehensive Organic Name Reactions.
    • URL:[Link]

Sources

Crystallographic Elucidation of 6-Chloro-2,3-bis(iodomethyl)quinoxaline: A Technical Guide to Halogenated Heterocycle Structure Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, halogenated variants like 6-chloro-2,3-bis(iodomethyl)quinoxaline exhibit potent antimicrobial properties driven by the high electrophilicity of their halomethyl units[1]. However, determining the precise three-dimensional atomic arrangement of such heavily halogenated molecules presents unique crystallographic challenges. The presence of two heavy iodine atoms and one chlorine atom on a rigid aromatic core induces significant X-ray absorption and complex halogen-bonding networks in the solid state[2].

As an Application Scientist, navigating these challenges requires moving beyond default software settings. This whitepaper provides a comprehensive, field-proven methodology for the crystal structure determination of 6-chloro-2,3-bis(iodomethyl)quinoxaline, detailing the causality behind solvent selection, data acquisition parameters, and structure refinement strategies.

Material Profiling & Crystallization Strategy

Before initiating crystallization, one must analyze the physicochemical profile of the target. 6-Chloro-2,3-bis(iodomethyl)quinoxaline is synthesized via a Finkelstein reaction and typically isolates as an orange powder[1]. The iodomethyl groups are highly electrophilic and susceptible to nucleophilic substitution or photolytic cleavage.

Causality of Experimental Choice : Traditional evaporative crystallization in protic solvents (e.g., methanol, ethanol) is contraindicated due to the risk of solvolysis. Instead, a vapor diffusion method using an aprotic, non-nucleophilic solvent system (Dichloromethane/Hexane) is mandated. The slow diffusion kinetics of this system prevent the kinetic trapping of defects, yielding diffraction-quality single crystals while preserving the integrity of the labile C–I bonds.

Table 1: Physicochemical Profile of 6-Chloro-2,3-bis(iodomethyl)quinoxaline
PropertyValue / DescriptionCrystallographic Implication
Molecular Formula C10H8ClI2N2High electron density concentrated on halogens.
Appearance Orange powderChromophore present; potential for phototoxicity.
Melting Point 144–146 °CHigh lattice energy; rigid crystal packing expected.
Electrophilicity High (–CH2I > –CH2Br)Requires aprotic, non-nucleophilic solvents.
Protocol: Vapor Diffusion Crystallization
  • Dissolution : Dissolve 10 mg of 6-chloro-2,3-bis(iodomethyl)quinoxaline in 2 mL of anhydrous dichloromethane (DCM) in a 4 mL inner glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Chamber Setup : Place the unsealed 4 mL inner vial into a 20 mL outer vial containing 5 mL of anti-solvent (n-hexane).

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap. Wrap the setup in aluminum foil to prevent photolytic degradation of the iodomethyl groups.

  • Incubation : Store at a stable temperature (4 °C) to slow the vapor exchange rate. Harvest the resulting orange block crystals after 3–7 days.

VaporDiffusion A Dissolve Compound (DCM, 5 mg/mL) B Filter Solution (0.22 µm PTFE) A->B C Place in Inner Vial B->C D Add Anti-solvent (Hexane) to Outer Vial C->D Chamber Setup E Seal System (Dark, 4°C) D->E F Crystal Growth (3-7 Days) E->F Vapor Exchange

Fig 1. Step-by-step vapor diffusion crystallization workflow for sensitive iodinated heterocycles.

X-Ray Diffraction Data Acquisition

The heavy iodine atoms (Z=53) in 6-chloro-2,3-bis(iodomethyl)quinoxaline dictate the hardware parameters for data collection.

Causality of Experimental Choice : Copper Kα radiation (λ = 1.5418 Å) would result in severe absorption errors (high linear absorption coefficient, µ) for this iodine-rich compound. Therefore, Molybdenum Kα radiation (λ = 0.71073 Å) is strictly required to ensure adequate X-ray penetration and to minimize absorption artifacts that could manifest as false electron density peaks (Fourier ripples) near the heavy atoms[3].

Protocol: Data Collection & Processing
  • Mounting : Coat a suitable orange block crystal (~0.15 × 0.10 × 0.10 mm) in inert perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cryocooling : Transfer immediately to the diffractometer cold stream (100 K). Cryocooling minimizes thermal motion, sharpening the diffraction spots and reducing the anisotropic displacement parameters (ADPs) of the heavy halogens.

  • Data Collection : Execute a full sphere data collection strategy using Mo Kα radiation. Ensure high redundancy (multiplicity > 4) to facilitate robust empirical absorption correction.

  • Integration & Absorption Correction : Process the frames using the diffractometer's native software. Apply a multi-scan absorption correction.

    • Self-Validation Check : Monitor the internal agreement factor (

      
      ). It must drop below 0.05 after absorption correction; failure to achieve this indicates inadequate correction or a twinned crystal[3].
      

Structure Solution and Refinement

Modern crystallographic pipelines utilize dual-space algorithms for rapid and unbiased structure solution.

Causality of Experimental Choice : The dual-space algorithm implemented in SHELXT is optimal here because it seamlessly handles the heavy iodine atoms while simultaneously identifying the lighter carbon and nitrogen atoms of the quinoxaline core without user bias[4].

Protocol: Refinement Strategy
  • Phase Problem Solution : Run SHELXT. The program will output a .res file containing the initial atomic coordinates and assign elements based on peak integration[4].

  • Least-Squares Refinement : Utilize SHELXL for full-matrix least-squares refinement on

    
    [3].
    
  • Anisotropic Refinement : Convert all non-hydrogen atoms (I, Cl, N, C) to anisotropic. The iodine atoms may exhibit elongated ellipsoids if the crystal was not cooled to 100 K, underscoring the necessity of the cryocooling step[3].

  • Hydrogen Atom Placement : Place the aromatic and methylene hydrogen atoms in calculated positions using a riding model (

    
    )[3].
    
  • Validation : Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain.

StructureSolution A Raw Diffraction Data (Frames) B Data Integration & Multi-Scan Absorption Correction A->B High Redundancy C Space Group Determination (XPREP) B->C R_int < 0.05 D Dual-Space Structure Solution (SHELXT) C->D Unbiased Phasing E Least-Squares Refinement (SHELXL) D->E Anisotropic I/Cl/N/C Isotropic H F Final CIF Generation & CheckCIF Validation E->F R1 < 0.05, wR2 < 0.15

Fig 2. Crystallographic data processing and refinement pipeline utilizing dual-space algorithms.

Structural Analysis & Halogen Bonding

Once the structure is refined, the spatial arrangement of the molecules provides deep insights into their solid-state behavior. For 6-chloro-2,3-bis(iodomethyl)quinoxaline, the crystal packing is predominantly governed by halogen bonding—a highly directional non-covalent interaction where the electrophilic region (σ-hole) of the iodine atom interacts with nucleophilic regions of adjacent molecules[2].

Table 2: Target Crystallographic Data & Refinement Parameters
ParameterTarget Specification
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic or Triclinic (Typical for rigid planar cores)
Goodness-of-fit on

0.950 – 1.050
Final

indices[

]

,

Largest diff. peak and hole < 1.5 e.Å

and > -1.5 e.Å

(Near Iodine)

Halogen Bonding Networks : In the solid state, analyze the packing for specific short contacts. The iodine atoms of the iodomethyl groups act as strong halogen bond donors. You will typically observe


 interactions (where the quinoxaline nitrogen acts as the acceptor) or 

interactions[2]. The strict directionality of these bonds (angles approaching 180°) dictates the supramolecular assembly, explaining the high melting point (144–146 °C) and low solubility of the compound in protic media[1].

References

  • Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities - J-Stage - 1

  • SHELXT – Integrated space-group and crystal-structure determination - IUCr Journals - 4

  • Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination - PMC -3

  • Halogen Bonding: Weak Interactions Result in Strong Opinions - Crystal Growth & Design / ACS - 2

Sources

Quantum chemical calculations for 6-chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the computational strategy for analyzing 6-chloro-2,3-bis(iodomethyl)quinoxaline , a potent electrophilic intermediate often investigated for its antimicrobial and antitumor properties. The presence of two reactive iodomethyl "warheads" combined with the quinoxaline scaffold presents specific modeling challenges—namely, the treatment of relativistic effects in iodine, the accurate description of halogen bonding, and the prediction of nucleophilic substitution susceptibility.

This protocol departs from standard organic DFT templates by prioritizing dispersion-corrected functionals and relativistic basis sets to ensure the structural integrity of the C-I bonds, which are the critical determinants of this molecule's biological activity.

Theoretical Framework & Strategy

The Iodine Challenge: Relativistic Effects

Standard basis sets (e.g., 6-31G*) are insufficient for Iodine (Z=53). The core electrons of iodine move at relativistic speeds, causing orbital contraction (s/p orbitals) and expansion (d/f orbitals). Neglecting this leads to significant errors in bond lengths and reaction barriers.

Authoritative Recommendation:

  • Primary Choice (Accuracy): def2-TZVP (Triple-Zeta Valence Polarized). This basis set family (Karlsruhe) balances accuracy and cost, often utilizing Effective Core Potentials (ECPs) for heavy atoms to implicitly handle relativistic effects.

  • Secondary Choice (Speed/Legacy): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta). Uses an ECP for the core electrons of Iodine, treating only valence electrons explicitly.

The Dispersion Necessity

Halogenated aromatics exhibit significant non-covalent interactions (halogen bonding) and dispersion forces that standard B3LYP fails to capture.

  • Functional: wB97X-D or M06-2X .[1] These functionals include long-range dispersion corrections essential for accurately predicting the conformation of the iodomethyl arms relative to the quinoxaline plane.

Computational Workflow

The following diagram illustrates the logical flow of the computational study, ensuring self-validation at every step.

G cluster_opt Phase 1: Geometry Optimization cluster_prop Phase 2: Electronic Properties Start Input Structure (6-chloro-2,3-bis(iodomethyl)quinoxaline) Opt DFT Optimization wB97X-D / def2-TZVP Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: Minima Confirmed? Freq->Valid Valid->Opt No (Fix Geometry) NBO NBO Analysis (Hyperconjugation/Charge) Valid->NBO Yes MEP MEP Mapping (Identify Electrophilic Sites) NBO->MEP Fukui Fukui Functions (Local Reactivity) MEP->Fukui End Bioactivity Prediction (Alkylation Potential) Fukui->End

Caption: Workflow for validating geometry and extracting reactivity descriptors for iodinated quinoxalines.

Key Analysis Parameters

Molecular Electrostatic Potential (MEP)

For this specific molecule, the MEP is the primary visual tool for drug design.

  • Target: The carbon atoms of the -CH2I groups.[2]

  • Expectation: These carbons should exhibit a localized positive electrostatic potential (blue region), indicating susceptibility to nucleophilic attack (e.g., by DNA bases).

  • The "Sigma-Hole": Look for a region of positive potential on the tip of the Iodine atom along the C-I bond axis. This indicates potential for halogen bonding with receptor pockets.

Frontier Molecular Orbitals (FMO)
  • LUMO Location: The Lowest Unoccupied Molecular Orbital should be delocalized over the quinoxaline ring and the iodomethyl groups. A lower LUMO energy correlates with higher electrophilicity and alkylating power.

  • Calculation: Global Electrophilicity Index (

    
    ) can be derived:
    
    
    
    
    Where
    
    
    is chemical potential and
    
    
    is chemical hardness.
Data Presentation Structure

When reporting your results, organize the data as follows to facilitate comparison with experimental biological activity (MIC values).

ParameterUnitSignificanceTarget Range (Hypothetical)
Bond Length (C-I) ÅIndicates bond lability (leaving group ability)2.14 - 2.16 Å
HOMO Energy eVElectron donation capability-6.5 to -7.0 eV
LUMO Energy eVElectron acceptance (Electrophilicity)-2.0 to -3.0 eV
Dipole Moment DebyeSolubility/Polarity> 3.0 D
C-I Bond Dissociation Energy kcal/molStability vs. ReactivityLow BDE = High Reactivity

Step-by-Step Protocol (Gaussian Syntax)

This protocol assumes the use of Gaussian software, but the parameters are transferable to ORCA or GAMESS.

Step 1: Geometry Optimization & Frequency

Objective: Obtain the relaxed structure and confirm it is a true minimum (no imaginary frequencies).

  • Note: scrf=(smd,solvent=DMSO) is used because biological assays and synthesis often occur in polar solvents like DMSO or Ethanol. The SMD model is preferred for calculating solvation free energies.

Step 2: Reactivity Descriptors (NBO & Pop)

Objective: Calculate partial charges and orbital populations to predict the site of nucleophilic attack.

  • Why NBO? Natural Bond Orbital analysis provides a more chemically intuitive picture of electron density transfer than Mulliken charges, especially for heavy atoms like Iodine.

Reactivity Pathway Visualization

Understanding the mechanism of action (alkylation) is crucial. The diagram below models the theoretical pathway of DNA alkylation by the bis(iodomethyl) moiety.

Reactivity cluster_factors Governing Factors Drug 6-chloro-2,3-bis(iodomethyl) quinoxaline TS Transition State (SN2 Attack) Drug->TS Electrostatic Attraction (MEP directed) Nu Nucleophile (DNA Base / Protein) Nu->TS Product Alkylated Adduct (Biological Effect) TS->Product Bond Formation LG Leaving Group (Iodide Ion I-) TS->LG Bond Breaking F1 C-I Bond Length F1->TS F2 LUMO Energy F2->TS F3 Solvent Dielectric

Caption: Theoretical SN2 reaction pathway for the alkylation of biological nucleophiles by the target molecule.

References

  • Synthesis and Antimicrobial Activity: Title: Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[2] Source: PubMed / Bioorg Med Chem. Link:[Link]

  • Basis Set Selection for Iodine: Title: Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations. Source: ResearchGate / Journal of Structural Chemistry. Link:[Link]

  • DFT Functional Guide: Title: Density functional theory (DFT) and experimental study of synthesis of a quinoxaline derivative.[3][4][5] Source: IISTE. Link:[Link]

  • General Quinoxaline Reactivity: Title: Recent advances in the synthesis and reactivity of quinoxaline.[3][5][6][7] Source: Royal Society of Chemistry (Organic Chemistry Frontiers). Link:[Link]

Sources

Potential Applications of Novel Quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of heterocyclic medicinal chemistry, the quinoxaline nucleus (benzopyrazine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid templates, the quinoxaline core offers a unique balance of planarity for DNA intercalation and multiple substitution points (C2, C3, C6, C7) for fine-tuning pharmacokinetic profiles.

This guide analyzes the latest technical advancements in quinoxaline derivatives, moving beyond basic synthesis to explore high-affinity kinase inhibition (EGFR/VEGFR), multi-drug resistant tuberculosis (MDR-TB) targeting, and green synthetic methodologies. We provide actionable protocols and mechanistic insights to accelerate your R&D pipelines.

Structural Biology & SAR: Engineering Potency

The pharmacological versatility of quinoxaline stems from its electronic deficiency and the ability to participate in hydrogen bonding via N1 and N4.

Structure-Activity Relationship (SAR) Matrix
PositionChemical ModificationFunctional Outcome
C2 / C3 Hydrazone / Schiff Bases Enhances antimicrobial activity by increasing lipophilicity and membrane permeability.
C2 / C3 Bi-heterocyclic fusion (e.g., Triazolo)Critical for kinase binding affinity. Fused rings often occupy the ATP-binding pocket of EGFR/VEGFR.
C6 / C7 Electron-Withdrawing Groups (NO₂, F, Cl)Increases metabolic stability and enhances antitumor potency by modulating electron density.
N1 / N4 N-Oxidation (1,4-di-N-oxide) Essential for antitubercular activity. Acts as a bioreductive prodrug trigger under hypoxic conditions.
Visualization: SAR Decision Map

SAR_Map Quinoxaline Quinoxaline Core (Benzopyrazine) C2_C3 Positions C2 & C3 (Heterocyclic Fusion) Quinoxaline->C2_C3 C6_C7 Positions C6 & C7 (EWG Substitution) Quinoxaline->C6_C7 N_Oxide N1 & N4 Oxidation (1,4-di-N-oxide) Quinoxaline->N_Oxide Kinase High Affinity Kinase Inhibition (EGFR, VEGFR) C2_C3->Kinase ATP Pocket Occupancy Stability Metabolic Stability & Cytotoxicity C6_C7->Stability Electronic Modulation TB Antitubercular (Hypoxia Selective) N_Oxide->TB Bioreductive Activation

Figure 1: Strategic modification points on the quinoxaline scaffold and their direct pharmacological consequences.

Therapeutic Deep Dive

Oncology: Dual Kinase Inhibition (EGFR/VEGFR)

Novel quinoxaline derivatives, particularly bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxalines , have emerged as potent dual inhibitors.

  • Mechanism: These molecules compete with ATP for the binding site on the tyrosine kinase domain. The planar quinoxaline ring stacks against the adenine binding pocket, while substituents at C2/C3 extend into the hydrophobic region (Gatekeeper residue).

  • Resistance Breakers: Recent studies indicate that quinoxalinone derivatives can effectively target the EGFR T790M mutation, a common resistance mechanism against first-generation inhibitors like Gefitinib.

Infectious Disease: Targeting MDR-TB

The quinoxaline-1,4-di-N-oxide (QdNO) subclass is revolutionizing antitubercular research.

  • Mechanism: QdNOs function as prodrugs. In the hypoxic environment of a tubercular granuloma, the N-oxide moiety is reduced, generating reactive radical species that damage mycobacterial DNA and inhibit DNA gyrase.

  • Key Insight: Esterification at the C7 position (e.g., isopropyl esters) significantly improves the Selectivity Index (SI), reducing cytotoxicity against mammalian cells while maintaining potency against M. tuberculosis H37Rv.

Experimental Protocols

Protocol A: Green Synthesis of Quinoxaline Derivatives

Rationale: Traditional synthesis uses toxic solvents (DMF/DMSO). This protocol utilizes a polymer-supported catalyst in ethanol, ensuring high atom economy and scalability.

Materials:

  • o-Phenylenediamine (10 mmol)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (10 mmol)

  • Catalyst: Polymer-supported sulphanilic acid (5 mol%)[1]

  • Solvent: Ethanol (15 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the 1,2-dicarbonyl in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mol% of polymer-supported sulphanilic acid.

  • Reaction: Stir the mixture at room temperature (25°C). Monitor progress via TLC (Ethyl acetate:Hexane 3:7). Reaction typically completes in 30–45 minutes.

    • Note: If using microwave irradiation (Green alternative), heat at 300W for 2–5 minutes.

  • Work-up: Filter the mixture to recover the solid catalyst (reusable).

  • Crystallization: Pour the filtrate into crushed ice. Filter the precipitated solid and recrystallize from hot ethanol to obtain pure quinoxaline derivative.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Rationale: To validate the "Kinase Inhibition" claims from the SAR section.

Methodology:

  • Enzyme Prep: Use recombinant human EGFR kinase domain.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Incubation: Mix enzyme (2 ng/µL) with varying concentrations of the quinoxaline derivative (0.1 nM – 10 µM) for 10 minutes at room temperature.

  • ATP Addition: Initiate reaction by adding ATP (Km concentration) and substrate (Poly Glu:Tyr).

  • Detection: After 60 minutes, use ADP-Glo™ or similar chemiluminescent reagent to quantify ADP production.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Experimental Workflow

Workflow Start Start: Reagents Prep (o-Phenylenediamine + Diketone) Catalysis Add Green Catalyst (Polymer-supported Acid) Start->Catalysis Reaction Reaction (RT Stirring or Microwave) Catalysis->Reaction Monitor TLC Monitoring (Ethyl Acetate:Hexane) Reaction->Monitor Monitor->Reaction Incomplete Workup Filtration & Crystallization Monitor->Workup Complete Validation Biological Assay (EGFR/TB Screening) Workup->Validation

Figure 2: Integrated workflow from green synthesis to biological validation.

Future Outlook & Challenges

The field is moving toward Hybrid Pharmacophores . Combining the quinoxaline core with other bioactive moieties (e.g., artemisinin for malaria or 1,2,4-triazoles for antifungal) is showing synergistic effects. However, solubility remains a challenge. Future development must focus on:

  • Nano-formulations: Encapsulating hydrophobic quinoxaline derivatives to improve bioavailability.

  • Computational ADMET: rigorous in silico screening to predict toxicity before synthesis.

References

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Arch Pharm (Weinheim). 2024. Link

  • Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. Link

  • Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Pharmaceuticals (Basel). 2021. Link

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines. RSC Advances. 2023. Link

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase. Molecules. 2022.[2] Link

Sources

Methodological & Application

6-chloro-2,3-bis(iodomethyl)quinoxaline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2,3-bis(iodomethyl)quinoxaline represents a specialized class of "bis-electrophilic" building blocks. Unlike its symmetric parent (2,3-bis(iodomethyl)quinoxaline), the introduction of the chlorine atom at the 6-position breaks molecular symmetry, introducing subtle electronic differentiation between the two electrophilic centers while increasing overall lipophilicity.

This compound is primarily utilized as a linchpin reagent in the synthesis of:

  • Macrocyclic DNA Intercalators: Acting as the rigid heteroaromatic scaffold for bis-intercalating agents.

  • Fused Heterocycles: Precursor for [a,c]-fused systems via double nucleophilic substitution.

  • Cationic Biocides: Scaffold for quaternary ammonium salts exhibiting potent antimicrobial activity.

This guide provides validated protocols for its synthesis, handling, and application in macrocyclization, grounded in mechanistic causality.

Chemical Profile & Stability

PropertyDescription
IUPAC Name 6-chloro-2,3-bis(iodomethyl)quinoxaline
Functional Class Bis-electrophile; Alkylating agent
Reactivity High (C-I bond is weak and polarizable);

active
Leaving Group Iodide (

) > Bromide (

) > Chloride (

)
Stability Light Sensitive. Iodomethyl groups degrade photolytically to liberate

. Store at -20°C in amber vials under Argon.
Solubility Soluble in DMSO, DMF,

; sparingly soluble in alcohols.

Synthesis Protocol: The Finkelstein Route

The most reliable route to 6-chloro-2,3-bis(iodomethyl)quinoxaline is the Finkelstein reaction starting from the corresponding bromomethyl or chloromethyl precursor. Direct iodination is rarely efficient due to over-oxidation.

Workflow Diagram

SynthesisWorkflow Start 6-Chloro-2,3- dimethylquinoxaline Step1 Radical Bromination (NBS, Benzoyl Peroxide) Start->Step1 CCl4, Reflux Intermed 6-Chloro-2,3- bis(bromomethyl)quinoxaline Step1->Intermed Yield: ~70-80% Step2 Finkelstein Reaction (NaI, Acetone, Reflux) Intermed->Step2 Nucleophilic Sub. Product 6-Chloro-2,3- bis(iodomethyl)quinoxaline Step2->Product Yield: ~85-92%

Caption: Two-step synthesis via radical bromination followed by halide exchange.

Detailed Methodology

Pre-requisite: Synthesize or procure 6-chloro-2,3-bis(bromomethyl)quinoxaline. The bromomethyl derivative is preferred over the chloromethyl analog due to faster kinetics in the subsequent Finkelstein step.

Step 1: Halide Exchange (Finkelstein)

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Shield the apparatus from direct light (wrap in aluminum foil).

  • Dissolution: Dissolve 6-chloro-2,3-bis(bromomethyl)quinoxaline (1.0 eq, 5 mmol) in anhydrous acetone (50 mL).

    • Note: Acetone is critical as NaI is soluble in it, but NaBr (the byproduct) is not, driving the equilibrium forward (Le Chatelier's principle).

  • Reagent Addition: Add Sodium Iodide (NaI) (4.0 eq, 20 mmol). A large excess ensures complete conversion.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The iodo-product typically has a slightly higher

      
       and appears yellow/brown.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated NaBr/NaCl salts.

    • Evaporate the solvent under reduced pressure.[1]

    • Wash: Dissolve the residue in

      
       and wash with 5% sodium thiosulfate (
      
      
      
      ) to remove any free iodine (indicated by purple/brown color), then water.
  • Purification: Recrystallize from ethanol/hexane or purify via rapid silica column chromatography (keep in dark).

Validation Criteria:

  • 1H NMR: Look for the shift of the methylene protons (

    
    ). 
    
    
    
    typically appears around
    
    
    4.8 ppm, while
    
    
    shifts upfield to
    
    
    4.6 ppm (shielding effect of Iodine).

Application Protocol: Macrocyclic Thioether Synthesis

The high reactivity of the C-I bonds makes this compound ideal for synthesizing quinoxaline-based thiacyclophanes , which are studied for their ability to intercalate DNA or chelate metals.

Reaction Logic

This is a [1+1] cyclization between a bis-electrophile (the quinoxaline) and a bis-nucleophile (a dithiol).

Workflow Diagram

Macrocyclization Reactants Reactants: 6-Cl-2,3-bis(iodomethyl)quinoxaline + 1,n-Alkanedithiol Conditions High Dilution Conditions (Slow Addition, Cs2CO3, DMF) Reactants->Conditions Mechanism Mechanism: Stepwise SN2 Substitution Conditions->Mechanism Base deprotonates thiol Product Target: Quinoxaline-fused Macrocycle Mechanism->Product Cyclization

Caption: High-dilution strategy for macrocyclization to prevent polymerization.

Detailed Methodology
  • Reagents:

    • Substrate: 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.0 mmol).

    • Linker: 1,4-butanedithiol (1.0 mmol).

    • Base: Cesium Carbonate (

      
      ) (2.5 mmol).
      
    • Solvent: Anhydrous DMF (degassed).

  • High Dilution Setup:

    • Prepare a solution of the Quinoxaline (in 20 mL DMF) and a separate solution of the Dithiol (in 20 mL DMF).

    • Place

      
       in 100 mL of DMF in a central flask under 
      
      
      
      .
  • Execution:

    • Simultaneously add both solutions dropwise to the central base suspension over 4–6 hours using a syringe pump.

    • Why? Keeping local concentrations low favors intramolecular cyclization over intermolecular polymerization.

  • Workup:

    • Filter inorganic salts.

    • Remove DMF under high vacuum.

    • Purify via column chromatography.

Application Protocol: Synthesis of Bis-Cationic Intercalators

Quinoxaline antibiotics (e.g., Echinomycin) function by intercalating DNA. Synthetic analogues often use cationic side chains to interact with the phosphate backbone.

Reaction: Quaternization of tertiary amines.

  • Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1 eq) in dry THF or Dioxane.

  • Add Nucleophile (e.g., Pyridine or Trimethylamine) (2.2 eq).

  • Reflux for 2–3 hours.

  • Observation: The product is a bis-quaternary salt that usually precipitates out of the organic solvent.

  • Isolation: Filtration and washing with cold ether. No column chromatography is usually required.

References

  • Synthesis of 2,3-Bis(halomethyl)

    • Title: Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities.[2][3]

    • Source: Chem. Pharm. Bull. (Tokyo).
    • Context: Describes the Finkelstein conversion of chloromethyl/bromomethyl quinoxalines to iodomethyl derivatives and their biological evalu
    • URL:[Link][2][4]

  • Quinoxaline Reactivity Review

    • Title: Recent advances in the synthesis and reactivity of quinoxaline.[3][5][4][6][7][8]

    • Source: Organic Chemistry Frontiers (RSC).
    • Context: Comprehensive review of quinoxaline building blocks and electrophilic substitution p
    • URL:[Link]

  • Macrocyclization Strategies

    • Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives.[2][3][5][7][9]

    • Source: MDPI (Molecules).
    • Context: Discusses the use of bis-halomethyl quinoxalines as precursors for rigid macrocyclic receptors.
    • URL:[Link]

Sources

Application Note: Nucleophilic Substitution Reactions of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The quinoxaline scaffold is a privileged structure in drug discovery, frequently utilized for its potent antibacterial, antifungal, and antileishmanial properties[1][2]. Within this class, 2,3-bis(halomethyl)quinoxalines serve as highly versatile bis-electrophilic building blocks.

Specifically, 6-chloro-2,3-bis(iodomethyl)quinoxaline represents an optimized intermediate for complex functionalization. The rational design behind this specific molecule relies on two key chemical principles:

  • Electronic Activation: The electron-withdrawing 6-chloro substituent lowers the lowest unoccupied molecular orbital (LUMO) of the quinoxaline ring, significantly increasing the electrophilicity of the adjacent halomethyl groups[3].

  • Leaving Group Thermodynamics: Iodide is a highly polarizable and excellent leaving group. Converting the more stable chloromethyl or bromomethyl precursors to the iodomethyl derivative via a Finkelstein reaction dramatically lowers the activation energy required for subsequent SN2 nucleophilic attacks[4].

This application note details the synthesis of this reactive intermediate and provides validated protocols for its subsequent double nucleophilic substitution.

Mechanistic Pathways & Chemoselectivity

When reacting 6-chloro-2,3-bis(iodomethyl)quinoxaline with nucleophiles (such as primary amines), the reaction can theoretically proceed via two competing pathways: an acyclic double nucleophilic substitution or an intramolecular cyclization (forming a fused tricyclic system)[5].

Causality in Reaction Design: Extensive NMR and crystallographic studies on related quinoxaline systems have demonstrated that the acyclic double substitution is often kinetically preferred when an excess (>2.0 equivalents) of the nucleophile is present[6]. To force intramolecular cyclization, one must strictly limit the nucleophile to 1.0 equivalent and apply thermal energy (reflux) to overcome the entropic barrier of ring closure.

Pathway SM 6-Chloro-2,3-bis(chloromethyl)quinoxaline (Starting Material) Fink Finkelstein Reaction (KI, Acetone, Reflux) SM->Fink Int 6-Chloro-2,3-bis(iodomethyl)quinoxaline (Reactive Intermediate) Fink->Int Halogen Exchange Subst Nucleophilic Attack (Nu-, Base, ACN) Int->Subst SN2 Pathway Prod1 Acyclic Double Substitution (Excess Nucleophile) Subst->Prod1 >2 eq. Nu- Prod2 Intramolecular Cyclization (1 eq. Bidentate/Amine) Subst->Prod2 1 eq. Nu-

Figure 1: Synthesis and substitution pathways of 6-chloro-2,3-bis(iodomethyl)quinoxaline.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

This protocol utilizes the Finkelstein reaction to exchange chlorine atoms for iodine, creating a hyper-reactive electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 6-chloro-2,3-bis(chloromethyl)quinoxaline in anhydrous acetone (0.1 M concentration).

  • Reagent Addition: Add 5.0 equivalents of anhydrous Potassium Iodide (KI).

    • Causality: A large excess of KI is required to drive the equilibrium forward, as the precipitation of KCl in acetone acts as the thermodynamic sink for the reaction.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction strictly via HPLC.

    • Expert Insight: Do not rely on Thin Layer Chromatography (TLC). The Rf values of the di-chloro starting material and the di-iodo product are nearly identical on standard silica gel[3]. A successful conversion is indicated by the emergence of a distinct, later-eluting peak on reverse-phase HPLC and the formation of a deep orange solution[4].

  • Workup: Cool to room temperature and filter off the precipitated KCl salts. Evaporate the acetone filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane (DCM) and wash twice with distilled water to remove residual KI. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Expected Outcome: An orange powder with a typical yield of 70% and a melting point of 144–146 °C[3].

Protocol B: Double Nucleophilic Substitution (Amination)

This protocol outlines the controlled addition of primary amines to prevent unwanted polymerization.

Workflow Step1 1. Substrate Preparation Dissolve di-iodo quinoxaline in anhydrous ACN Step2 2. Base & Temperature Control Add K2CO3 (3.0 eq), cool reactor to 0 °C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of nucleophile (2.2 eq) Step2->Step3 Step4 4. Reaction Monitoring (Self-Validation) HPLC tracking until di-iodo peak disappears Step3->Step4 Step5 5. Quench & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash chromatography (Silica gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for the double nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.0 eq) in anhydrous acetonitrile (ACN).

    • Causality: ACN is a polar aprotic solvent that excellently solvates the transition state of SN2 reactions without acting as a competing nucleophile.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Add anhydrous K2CO3 (3.0 eq) as a non-nucleophilic acid scavenger.

  • Nucleophile Addition: Add the primary amine (2.2 eq) dropwise over 15 minutes.

    • Causality: The highly electrophilic nature of the di-iodo compound makes the reaction exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of complex polymeric mixtures.

  • Self-Validating Monitoring: Allow the reaction to slowly warm to room temperature. Visually, the reaction mixture will transition from deep orange to a lighter yellow/brown as the highly conjugated di-iodo species is consumed. Confirm completion via HPLC. If an intermediate mono-substituted peak persists for more than 2 hours, add an additional 0.1 eq of the amine.

  • Workup & Purification: Quench the reaction with cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes optimized reaction conditions and expected yields for the nucleophilic substitution of 2,3-bis(halomethyl)quinoxalines based on established literature parameters[4][5].

Nucleophile TypeEquivalentsBaseSolventTemp (°C)Major Product TypeTypical Yield (%)
Primary Amine 2.2 - 2.5K₂CO₃ACN0 to 25Acyclic Double Substitution75 - 85
Primary Amine 1.0K₂CO₃ACN80 (Reflux)Intramolecular Cyclization60 - 70
Thiol 2.2Et₃NDMF25Bis-thioether80 - 90
Alkoxide 2.2NoneMeOH0Bis-ether65 - 75

References

  • [5],[6] Title: Controlling the Outcome of an N-Alkylation Reaction by Using N-Oxide Functional Groups. Source: National Institutes of Health (NIH) / American Chemical Society. URL:[Link]

  • [3],[4],[1] Title: Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. Source: Chemical and Pharmaceutical Bulletin / J-Stage. URL:[Link]

  • [2] Title: In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

Sources

Application Note: Synthesis of Macrocycles Using 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on peptide stapling, macrocyclic drug discovery, and DNA-intercalating agents.

Abstract & Core Rationale

The synthesis of macrocycles—particularly constrained peptides and echinomycin-type DNA bis-intercalators—often relies on "stapling" linear precursors with bis-electrophilic linkers. While 2,3-bis(bromomethyl)quinoxaline is a standard reagent for this purpose, it often suffers from sluggish kinetics and incomplete cyclization with sterically hindered or electron-deficient nucleophiles.

6-Chloro-2,3-bis(iodomethyl)quinoxaline represents a "turbo-charged" variant of this linker. The substitution of bromide with iodide significantly enhances electrophilicity (


 reactivity), while the 6-chloro substituent introduces electronic asymmetry and lipophilicity, crucial for tuning the DNA-binding affinity and cellular permeability of the final pharmacophore.
Key Advantages
  • Enhanced Reactivity: The C–I bond is weaker and more polarizable than C–Br, accelerating ring closure and reducing the formation of intermolecular oligomers.

  • Asymmetric Functionalization: The 6-chloro group breaks the

    
     symmetry of the quinoxaline, allowing for the resolution of atropisomers or specific binding orientations in the target pocket.
    
  • Mild Conditions: High reactivity allows cyclization at lower temperatures, preserving sensitive peptide side chains.

Chemical Mechanism & Pathway[1]

The macrocyclization proceeds via a double nucleophilic substitution (


) mechanism. The reaction is entropically disfavored; therefore, kinetic control via high dilution is critical to favor intramolecular cyclization (Path A) over intermolecular oligomerization (Path B).
Reaction Scheme (DOT Visualization)

ReactionPathway Reagent 6-Chloro-2,3-bis (iodomethyl)quinoxaline Intermediate Mono-Alkylated Intermediate Reagent->Intermediate Step 1: Fast S_N2 (k1) Precursor Linear Bis-Nucleophile (e.g., Cys-Peptide-Cys) Precursor->Intermediate Step 1: Fast S_N2 (k1) Macrocycle Target Macrocycle (Intramolecular) Intermediate->Macrocycle Step 2: Ring Closure (k_cyc) [High Dilution] Intermediate->Macrocycle Oligomer Oligomer/Polymer (Intermolecular) Intermediate->Oligomer Side Rxn: Polymerization (k_inter) [High Conc.] Intermediate->Oligomer

Caption: Kinetic pathway distinguishing desirable intramolecular cyclization from competing oligomerization.

Experimental Protocols

Protocol A: Preparation of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Note: Iodides are light-sensitive. Perform all steps under low light or in amber glassware.

Prerequisite: If the iodo-compound is not commercially available, it is synthesized from 6-chloro-2,3-bis(bromomethyl)quinoxaline via Finkelstein reaction.

  • Reagents:

    • 6-Chloro-2,3-bis(bromomethyl)quinoxaline (1.0 eq)

    • Sodium Iodide (NaI) (4.0 eq, anhydrous)

    • Acetone (Dry, HPLC grade)

  • Procedure:

    • Dissolve NaI in dry acetone (0.1 M concentration relative to substrate).

    • Add the dibromo-substrate.[1] The solution will likely turn yellow/orange.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Note: Rf may be similar; stain with PMA or visualize under UV).

    • Workup: Filter off the white NaBr precipitate. Concentrate the filtrate in vacuo at low temperature (<30°C).

    • Purification: Rapid filtration through a short plug of silica gel (Hexane/EtOAc) or recrystallization from DCM/Hexane.

    • Storage: Store at -20°C, protected from light, under Argon.

Protocol B: Macrocyclization (Peptide Stapling)

Target: Cysteine-containing peptide (e.g., Ac-Cys-Ala-Ala-Ala-Cys-NH2).

Materials:

  • Linker: 6-Chloro-2,3-bis(iodomethyl)quinoxaline (1.1 eq).

  • Peptide: Bis-thiol precursor (1.0 eq).

  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: DMF (Degassed, anhydrous).

  • Reducing Agent: TCEP-HCl (to ensure thiols are reduced prior to reaction).

Workflow Diagram:

Workflow Step1 1. Peptide Reduction Dissolve peptide in DMF/Water Add 1.2 eq TCEP Stir 30 min under Ar Step2 2. Buffer/Base Prep Dilute to 0.5 mM (Critical) Add Cs2CO3 (2-3 eq) Degas solution Step1->Step2 Step3 3. Linker Addition Dissolve 6-Cl-BMIQ in DMF Add dropwise over 1 hour (Syringe Pump recommended) Step2->Step3 Step4 4. Reaction Monitoring Stir 2-4h at RT Monitor by LC-MS (Look for -2HI mass shift) Step3->Step4 Step5 5. Quench & Workup Acidify with TFA Lyophilize or Direct Prep-HPLC Step4->Step5

Caption: Step-by-step workflow for high-efficiency macrocyclization.

Detailed Procedure:

  • Peptide Preparation: Dissolve the linear peptide (100 mg) in DMF (10 mL). Add TCEP (1.2 eq) and stir for 30 mins to reduce any disulfide bonds.

  • Dilution (Critical): Dilute the peptide solution with degassed DMF to a final concentration of 0.5 mM to 1.0 mM .

    • Why? Concentrations >1 mM significantly increase the risk of dimerization (M+Linker+M).

  • Basification: Add

    
     (3.0 eq) or DIPEA (4.0 eq).
    
    • Note:

      
       is preferred for its "cesium effect," which can pre-organize the nucleophile and stabilize the transition state.
      
  • Linker Addition: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.1 eq) in a minimal volume of DMF. Add this solution dropwise to the stirring peptide solution over 60 minutes.

    • Tip: Use a syringe pump for best reproducibility.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Take 10 µL aliquots for LC-MS. The product should appear as

      
      .
      
  • Quench: Acidify with TFA (to pH ~3) to quench the thiolate anions.

  • Purification: Remove solvent (lyophilization preferred). Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Data Interpretation & Characterization

Expected Analytical Data
ParameterObservationInterpretation
LC-MS (ESI) Mass Shift:

Da (approx)
Calculated as: MW(Linker) - 2(I) + 2(H displaced). For 6-Cl-BMIQ (

), the added fragment is

(~188-190 Da depending on isotope).
UV-Vis

~310–320 nm
Characteristic quinoxaline absorption.
1H NMR Splitting of

protons
The methylene protons connecting the linker to the sulfur often appear as diastereotopic doublets (AB system) due to the rigid chiral environment of the macrocycle.
1H NMR Aromatic Region6-Chloro substitution breaks symmetry. You will see three distinct proton signals for the quinoxaline ring (unlike the 2-proton doublet/triplet pattern of the symmetric analog).
Troubleshooting Guide
IssueProbable CauseSolution
Dimerization (2M + Linker) Concentration too high.Dilute reaction to 0.1 mM. Add linker more slowly.
Incomplete Reaction Oxidation of linker (Iodine release).Ensure reagents are fresh. Use degassed solvents. Add 1.5 eq of linker.
Multiple Peaks (Isomers) Atropisomerism.The macrocycle may be locked in two conformations. Perform high-temp NMR (60°C) to check for coalescence.

References

  • Synthesis of Halomethyl Quinoxalines: T. Carta et al., "Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities," Chem. Pharm. Bull., vol. 61, no. 4, pp. 438–444, 2013.

  • Peptide Stapling Methodology: Jo, H. et al., "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation," Methods in Molecular Biology, vol. 1063, 2012. Context: Describes the general protocol for using bis(bromomethyl)quinoxaline, which is directly adaptable to the iodo-analog.
  • Echinomycin Analogues: S. Sato et al., "Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues," Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 2, pp. 541-544, 2004.

  • Finkelstein Reaction Conditions: Smith, M. B., March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition, Wiley, 2013. (Standard reference for Halogen exchange).

Sources

Application Note: Precision Synthesis and Heterocyclization of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis and downstream heterocyclization of 6-chloro-2,3-bis(iodomethyl)quinoxaline . This specific scaffold serves as a highly reactive bis-electrophilic precursor for generating fused heterocyclic systems, particularly pyrrolo[3,4-b]quinoxalines, which are significant in oncology and antimicrobial research.

Executive Summary

The quinoxaline moiety is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA and inhibit various kinases. The introduction of a chlorine atom at the C6 position modulates lipophilicity and metabolic stability, while the 2,3-bis(iodomethyl) functionality provides a "linchpin" for rapid cyclization.

Unlike their bromomethyl counterparts, iodomethyl derivatives exhibit superior electrophilicity, allowing for cyclization reactions to proceed under milder conditions. This is critical when reacting with sensitive nucleophiles or when minimizing thermal degradation of complex side chains. This guide outlines the robust preparation of the 6-chloro-2,3-bis(iodomethyl)quinoxaline precursor and its conversion into novel fused heterocycles via double nucleophilic substitution (


).

Chemical Logic & Mechanism

The synthesis relies on a three-stage transformation:[1][2]

  • Condensation: Formation of the quinoxaline core.

  • Radical Halogenation: Activation of the methyl side chains.

  • Finkelstein Exchange: Enhancing leaving group ability (Br

    
     I).
    

The subsequent formation of heterocycles (e.g., pyrrolo[3,4-b]quinoxalines) is driven by the Thorpe-Ingold effect and the high lability of the C-I bond. A primary amine acts as a bis-nucleophile, displacing both iodine atoms sequentially to close the five-membered ring.

Reaction Pathway Visualization

QuinoxalineSynthesis SM1 4-Chloro-1,2-phenylenediamine Inter1 6-Chloro-2,3-dimethylquinoxaline SM1->Inter1 Condensation (EtOH, Reflux) SM2 2,3-Butanedione SM2->Inter1 Inter2 6-Chloro-2,3-bis(bromomethyl)quinoxaline Inter1->Inter2 NBS, Benzoyl Peroxide (CCl4, Reflux) Target 6-Chloro-2,3-bis(iodomethyl)quinoxaline (Active Precursor) Inter2->Target NaI (Finkelstein) (Acetone, RT, Dark) Product 2-Alkyl-6-chloro-2H-pyrrolo[3,4-b]quinoxaline (Novel Heterocycle) Target->Product R-NH2 (Primary Amine) (THF/Et3N, 0°C to RT)

Figure 1: Synthetic workflow from commercial starting materials to fused heterocyclic targets.

Experimental Protocols

Protocol A: Synthesis of the Precursor (6-Chloro-2,3-bis(iodomethyl)quinoxaline)

Safety Warning: Halomethyl quinoxalines are potent alkylating agents and lachrymators. Work exclusively in a fume hood. Iodomethyl derivatives are light-sensitive.

Step 1: 6-Chloro-2,3-dimethylquinoxaline[3]
  • Dissolution: Dissolve 4-chloro-1,2-phenylenediamine (14.2 g, 0.1 mol) in ethanol (150 mL).

  • Addition: Add 2,3-butanedione (8.8 mL, 0.1 mol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Isolation: Cool to room temperature. Pour into ice-water (500 mL). Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Target Yield: 85-90%

    • Appearance: White/Off-white needles.

Step 2: 6-Chloro-2,3-bis(bromomethyl)quinoxaline
  • Setup: Dissolve the product from Step 1 (9.6 g, 50 mmol) in dry

    
     or Benzene (100 mL).
    
  • Reagents: Add N-bromosuccinimide (NBS) (19.6 g, 110 mmol) and a catalytic amount of benzoyl peroxide (100 mg).

  • Reaction: Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the dimethyl starting material is consumed.

  • Workup: Filter off the succinimide byproduct while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/chloroform.

    • Note: This intermediate is a strong lachrymator.

Step 3: 6-Chloro-2,3-bis(iodomethyl)quinoxaline (The Active Core)
  • Finkelstein Reaction: Dissolve the bis(bromomethyl) compound (4.3 g, 10 mmol) in anhydrous acetone (50 mL).

  • Reagent: Add Sodium Iodide (NaI) (4.5 g, 30 mmol).

  • Conditions: Stir at room temperature for 4 hours protected from light (wrap flask in foil). A precipitate of NaBr will form.

  • Isolation: Pour the mixture into cold water (200 mL). The bis(iodomethyl) derivative will precipitate.

  • Purification: Filter, wash with water, and dry in a vacuum desiccator (dark). Do not recrystallize at high heat due to iodine instability.

    • Yield: ~75-80%

    • Storage: -20°C, dark, under argon.

Protocol B: Synthesis of Novel Heterocycles (Pyrrolo[3,4-b]quinoxalines)

This protocol describes the reaction with a primary amine (e.g., p-anisidine or benzylamine) to form the fused pyrrole ring.

  • Preparation: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1 mmol) in anhydrous THF (10 mL).

  • Nucleophile Mix: In a separate vial, mix the primary amine (1.1 mmol) and triethylamine (2.5 mmol) in THF (5 mL).

  • Cyclization: Add the amine solution dropwise to the quinoxaline solution at 0°C (ice bath). The high reactivity of the iodo-linker requires controlled addition to prevent polymerization.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate THF. Redissolve residue in

    
    , wash with water and brine.
    
  • Purification: Silica gel column chromatography (Eluent:

    
    /MeOH).
    

Data Analysis & Optimization

Solvent Selection for Cyclization

The choice of solvent significantly impacts the yield of the heterocyclization step.

SolventDielectric ConstantReaction TimeYield (%)Notes
THF 7.52 h88% Optimal balance of solubility and polarity.
DMF 36.71 h65%Faster, but difficult workup; promotes polymerization.
Ethanol 24.54 h50%Solvolysis of the iodo-group competes with cyclization.
DCM 8.96 h72%Slower kinetics; good for very reactive amines.
Troubleshooting Guide
  • Problem: Low yield in Step 3 (Iodination).

    • Root Cause:[4][5][6] Incomplete Finkelstein exchange or light degradation.

    • Solution: Use excess NaI (3.0 eq) and ensure strict exclusion of light. Verify acetone is dry.

  • Problem: Formation of polymeric byproducts in Protocol B.

    • Root Cause:[4][5][6] Concentration of reagents is too high, leading to intermolecular reaction rather than intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions (0.01 M).

References

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013).[7] Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[7] Chemical and Pharmaceutical Bulletin, 61(4), 438–444.[7] Link[7]

  • BenchChem. (2025).[3][8][9][10] Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline. BenchChem Technical Library. Link

  • Siva Sankara Babu, T., et al. (2020).[11] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041.[11] Link

  • Refaat, H. M., et al. (2011). Synthesis and antimicrobial activity of some novel quinoxaline derivatives. European Journal of Medicinal Chemistry, 46, 11. (Cited via PharmaTutor). Link

  • Azev, Y. A., et al. (2015). Features of quinoxaline reactions with C-nucleophiles: Examples of dimerization of heterocycle in course of hydrogen substitution. Russian Journal of General Chemistry, 85, 1663–1669. Link

Sources

Application Note: 6-Chloro-2,3-bis(iodomethyl)quinoxaline in Medicinal Chemistry

[1]

Executive Summary

6-Chloro-2,3-bis(iodomethyl)quinoxaline is a high-reactivity electrophilic "linchpin" reagent used primarily in the synthesis of fused tricyclic heterocycles. In medicinal chemistry, its core value lies in its ability to undergo rapid, double nucleophilic substitution reactions to generate 2H-pyrrolo[3,4-b]quinoxalines (with primary amines) and thieno[3,4-b]quinoxalines (with sulfides).

Unlike its chloromethyl or bromomethyl analogs, the bis(iodomethyl) derivative offers superior leaving group ability, facilitating cyclizations under milder conditions—critical when handling sensitive pharmacophores. This guide details the synthesis, handling, and application of this reagent in developing antimicrobial and anticancer scaffolds.[1]

Technical Profile & Mechanism of Action

Chemical Structure & Reactivity
  • CAS Registry Number: Not widely listed (Specific derivative); Analogous to 2,3-bis(bromomethyl) precursors.

  • Molecular Formula: C₁₀H₇ClI₂N₂

  • Molecular Weight: ~444.4 g/mol

  • Physical State: Orange powder (typical of iodo-quinoxalines).[2]

  • Melting Point: 144–146°C.

Mechanistic Role: The compound functions as a 1,4-bis-electrophile . The two iodomethyl groups at positions 2 and 3 are activated by the electron-deficient pyrazine ring of the quinoxaline core. The chlorine atom at position 6 introduces asymmetry and lipophilicity, modulating the electronic properties of the final scaffold.

Signaling Pathway & Reaction Logic

The primary utility is the Double Nucleophilic Substitution (Cyclization) .

ReactionPathwayStart6-Chloro-2,3-dimethylquinoxalineInter16-Chloro-2,3-bis(bromomethyl)quinoxalineStart->Inter1Radical Bromination(NBS, AIBN)Reagent6-Chloro-2,3-bis(iodomethyl)quinoxaline(The Reagent)Inter1->ReagentFinkelstein Reaction(NaI, Acetone)TargetFused Heterocycle(e.g., Pyrrolo[3,4-b]quinoxaline)Reagent->TargetCyclization(R-NH2 or Na2S)

Figure 1: Synthetic pathway for the generation and utilization of the bis(iodomethyl) reagent.

Protocol 1: Synthesis of the Reagent

High-purity starting material is required for medicinal chemistry applications. This protocol converts the commercially available dimethyl precursor to the active iodo-reagent.

Materials
  • 6-Chloro-2,3-dimethylquinoxaline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN (Radical Initiator)

  • Sodium Iodide (NaI)[2]

  • Solvents: Carbon tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic, use Trifluorotoluene as green alternative), Acetone.

Step-by-Step Methodology

Phase A: Radical Bromination

  • Dissolution: Dissolve 6-chloro-2,3-dimethylquinoxaline (10 mmol) in anhydrous CCl₄ (50 mL).

  • Activation: Add NBS (22 mmol, 2.2 eq) and catalytic AIBN (0.5 mmol).

  • Reflux: Heat to reflux under N₂ atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the dimethyl starting material.

    • Note: The bis(bromomethyl) product is sensitive to light. Wrap the flask in foil.

  • Workup: Filter off the succinimide precipitate while hot. Evaporate the filtrate to dryness. Recrystallize from ethanol to obtain 6-chloro-2,3-bis(bromomethyl)quinoxaline .

Phase B: Finkelstein Iodination (Activation)

  • Solution: Dissolve the bis(bromomethyl) intermediate (5 mmol) in anhydrous acetone (30 mL).

  • Exchange: Add NaI (15 mmol, 3 eq). A precipitate of NaBr will form immediately.

  • Reaction: Stir at reflux for 2 hours. The solution will darken (iodine liberation side reaction is possible; keep strictly anhydrous).

  • Isolation: Pour the mixture into ice-cold water (100 mL). The orange solid precipitates.[2][3]

  • Purification: Filter, wash with cold water, and dry in a vacuum desiccator over P₂O₅.

    • Yield Expectation: 70–85%.

    • Storage: Store at -20°C, protected from light. Unstable over long periods at RT.

Protocol 2: Synthesis of Pyrrolo[3,4-b]quinoxalines

This is the primary medicinal chemistry application: creating DNA-intercalating anticancer agents or antimicrobial scaffolds.

Experimental Logic

The bis(iodomethyl) reagent reacts with primary amines (R-NH₂) to form a 5-membered pyrrole ring fused to the quinoxaline. The high reactivity of the iodide allows this reaction to proceed at room temperature or mild heat, avoiding thermal degradation of the amine substituent.

Materials
  • 6-Chloro-2,3-bis(iodomethyl)quinoxaline (from Protocol 1)[2]

  • Primary Amine (e.g., Aniline, Benzylamine, or aliphatic amine)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1.0 mmol) in MeCN (10 mL).

  • Addition: Add the primary amine (1.1 mmol) and DIPEA (2.5 mmol) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC usually shows a fluorescent spot for the cyclized product.

  • Quench: Pour into water (50 mL).

  • Extraction: Extract with CH₂Cl₂ (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂).

    • Result:7-chloro-2-substituted-2H-pyrrolo[3,4-b]quinoxaline .

Data Interpretation: Structure-Activity Relationship (SAR)

When designing analogs using this protocol, consider the following SAR trends observed in quinoxaline medicinal chemistry:

Substituent (R-NH2)Effect on BioactivityPredicted Application
Aliphatic (e.g., Methyl, Ethyl) High basicity, good solubility.Antimicrobial (Gram +)
Aromatic (e.g., Phenyl) Increased planarity, DNA intercalation.Anticancer (Solid tumors)
Hydroxyl-alkyl (e.g., Ethanolamine) Improved water solubility.Prodrug formulation

Safety & Handling (Critical)

  • Vesicant Hazard: Bis(iodomethyl)quinoxalines are potent alkylating agents. They mimic sulfur mustards in their ability to cross-link biomolecules.

    • Control: Handle only in a fume hood. Double-glove (Nitrile).

    • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to reduce iodine) followed by dilute ammonia.

  • Instability: The C-I bond is weak. Avoid heating above 60°C during drying.

References

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013).[4] Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities.[2][4] Chemical and Pharmaceutical Bulletin, 61(4), 438–444.[4] [4]

  • Zarranz, B., et al. (2004). Synthesis and anticancer activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711–3721.

  • Pereira, J. A., et al. (2015). Recent advances in the synthesis of quinoxalines: A review. European Journal of Medicinal Chemistry, 97, 664–672.

Design and synthesis of potential anticancer agents from 6-chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Potential Anticancer Agents from 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Executive Summary

This application note details the strategic design and synthesis of anticancer libraries utilizing 6-chloro-2,3-bis(iodomethyl)quinoxaline as a high-value electrophilic intermediate. While 2,3-bis(bromomethyl)quinoxalines are common precursors, the iodomethyl analog offers superior reactivity under milder conditions, facilitating the attachment of complex, bulky, or sensitive pharmacophores essential for targeted cancer therapy. This guide outlines the rationale for scaffold selection, step-by-step synthesis protocols, and validation workflows for DNA alkylation and cytotoxicity.

Introduction: The Quinoxaline Pharmacophore in Oncology

Nitrogen-containing heterocycles are the backbone of modern chemotherapy. The quinoxaline scaffold (benzopyrazine) mimics the purine bases of DNA, allowing for two distinct mechanisms of anticancer action:

  • Intercalation: The planar aromatic system slides between DNA base pairs.

  • Alkylation/Cross-linking: The bis(halomethyl) side chains act as a "warhead." They are bifunctional electrophiles capable of covalently binding to nucleophilic DNA bases (e.g., N7 of guanine), potentially forming inter-strand cross-links that arrest cell division (similar to nitrogen mustards).

Why 6-Chloro-2,3-bis(iodomethyl)quinoxaline?

  • 6-Chloro Substituent: Introduces electronic asymmetry, modulating the lipophilicity (LogP) and electronic density of the ring, which affects DNA binding affinity and cellular permeability.

  • Bis(iodomethyl) vs. Bis(bromomethyl): Iodide is a better leaving group than bromide (

    
    ). This allows nucleophilic substitution reactions to proceed at lower temperatures and with weaker nucleophiles, preserving the integrity of sensitive amine or thiol-based pharmacophores during library synthesis.
    

Strategic Design & Mechanism

The design strategy relies on a "Core-Linker-Warhead" approach where the quinoxaline is the core/warhead, and the substituents modulate solubility and target specificity.

Diagram 1: Synthetic Design Workflow

This diagram illustrates the conversion of the stable precursor to the reactive iodo-intermediate and subsequent library generation.

SynthesisWorkflow Precursor 4-Chloro-o-phenylenediamine (Starting Material) Scaffold 6-Chloro-2,3-dimethylquinoxaline (Stable Scaffold) Precursor->Scaffold Condensation (2,3-butanedione) Bromo 6-Chloro-2,3-bis(bromomethyl)quinoxaline (Standard Electrophile) Scaffold->Bromo Radical Bromination (NBS, Benzoyl Peroxide) Iodo 6-Chloro-2,3-bis(iodomethyl)quinoxaline (Activated Intermediate) Bromo->Iodo Finkelstein Rxn (NaI, Acetone) Library Anticancer Library (Bis-heterocyclic adducts) Iodo->Library Nucleophilic Sub. (Amines/Thiols)

Caption: Step-wise activation of the quinoxaline scaffold. The Finkelstein reaction (Blue Arrow) is the critical activation step enhancing yield for complex derivatives.

Experimental Protocols

Protocol A: Synthesis of the Activated Core

Objective: To synthesize 6-chloro-2,3-bis(iodomethyl)quinoxaline from stable precursors.

Reagents:

  • 6-chloro-2,3-dimethylquinoxaline (Synthesized from 4-chloro-o-phenylenediamine + diacetyl)

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (catalyst)

  • Sodium Iodide (NaI)

  • Solvents: CCl4 (or Benzene/DCM alternative), Acetone (anhydrous).

Step 1: Bromination (Formation of the Bis-bromomethyl precursor)

  • Dissolve 6-chloro-2,3-dimethylquinoxaline (10 mmol) in dry

    
     (50 mL).
    
  • Add NBS (22 mmol, 2.2 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the dimethyl starting material disappears.

  • Filter while hot to remove succinimide byproduct.

  • Evaporate solvent. Recrystallize from ethanol to obtain 6-chloro-2,3-bis(bromomethyl)quinoxaline .

    • Note: This compound is a potent lachrymator and skin irritant. Handle in a fume hood.

Step 2: Finkelstein Reaction (Conversion to Bis-iodomethyl)

  • Dissolve the bis-bromomethyl compound (5 mmol) in anhydrous acetone (30 mL).

  • Add NaI (15 mmol, 3 eq) dissolved in acetone.

  • Stir at room temperature for 4–6 hours. A precipitate of NaBr will form immediately.

  • Workup: Filter off the inorganic salts. Pour the filtrate into ice water.

  • Collect the yellow/brown solid precipitate by filtration.

  • Purification: Recrystallize from ethanol/acetone.

    • Result:6-chloro-2,3-bis(iodomethyl)quinoxaline .

    • Storage: Store in the dark at -20°C (sensitive to light).

Protocol B: Library Derivatization

Objective: To couple the iodo-core with secondary amines (e.g., morpholine, piperidine, N-methylpiperazine) to generate the anticancer agents.

  • Dissolve 6-chloro-2,3-bis(iodomethyl)quinoxaline (1 mmol) in dry DMF or Acetonitrile.

  • Add

    
     (anhydrous, 2.5 mmol) as a base to scavenge HI.
    
  • Add the nucleophile (e.g., Morpholine, 2.2 mmol) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2–4 hours.

    • Observation: The reaction with the iodo precursor is significantly faster than with the bromo precursor (which often requires reflux).

  • Workup: Pour into crushed ice. Filter the solid product.[1]

  • Characterization: Confirm structure via

    
    -NMR (Disappearance of 
    
    
    
    peak at ~4.8 ppm and appearance of
    
    
    signals).

Biological Evaluation & Validation

To validate the anticancer potential, the synthesized agents must undergo specific assays.

Table 1: Recommended Validation Assays
Assay TypeTarget/MetricMethodological Note
Cytotoxicity

(

)
MTT Assay on HCT-116 (Colon), MCF-7 (Breast), and HepG2 (Liver) cell lines. Compare vs. Doxorubicin.[2][3][4][5]
DNA Binding

(Binding Constant)
UV-Vis Titration: Measure hypochromicity/red-shift of the compound upon adding CT-DNA.
Selectivity SI (Selectivity Index)Test on normal fibroblast cells (e.g., WI-38). SI =

.
Apoptosis Cell Cycle ArrestFlow Cytometry: Annexin V-FITC/PI staining to detect G2/M phase arrest.
Diagram 2: Mechanism of Action (DNA Cross-linking)

This diagram visualizes how the bis-alkylating agent locks DNA strands, preventing replication.

MOA Drug Bis(iodomethyl) Quinoxaline Agent Complex Drug-DNA Adduct (Inter-strand Crosslink) Drug->Complex Nucleophilic Attack (Guanine N7) DNA Genomic DNA (Replicating) DNA->Complex Intercalation Result Replication Fork Arrest Apoptosis Complex->Result Inhibition of Topoisomerase/Polymerase

Caption: The bis-electrophile mechanism. The two iodomethyl arms covalently bind to DNA bases on opposite strands, physically preventing strand separation.

References

  • Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the synthesis of the bis(bromomethyl) precursor and the biological relevance of the halomethyl-quinoxaline scaffold.

  • Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. Source: J-Stage (Journal of Oleo Science) Context:Critical Reference. Explicitly details the conversion of bis(bromomethyl) to bis(iodomethyl) quinoxalines using NaI/acetone and compares their reactivity and biological activity.

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Source: PubMed Central (PMC) Context: Validates the quinoxaline scaffold as a kinase inhibitor and DNA intercalator for anticancer applications (MCF-7, HepG2 lines).

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Source: MDPI (Molecules) Context: Describes the synthesis of 6-chloro-2,3-disubstituted quinoxalines and their evaluation as antitumor agents.

Sources

Application Note: Development of Novel Antimicrobial Agents Using 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalation of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has created a critical demand for novel antimicrobial scaffolds. Nitrogen-containing heterocycles, particularly quinoxalines, possess high biocompatibility and serve as highly versatile structural units in pharmaceutical development.

Recent structure-activity relationship (SAR) studies have isolated the 2,3-bis(halomethyl)quinoxaline framework as a uniquely potent antimicrobial pharmacophore. Specifically, the derivative 6-chloro-2,3-bis(iodomethyl)quinoxaline has been identified as a highly effective agent against both bacterial and fungal strains. The mechanistic causality behind this efficacy lies in the extreme electrophilicity of its iodomethyl groups. Upon penetrating the lipophilic cell wall of a pathogen, these groups act as powerful alkylating agents, undergoing rapid nucleophilic attack by the sulfhydryl (-SH) groups of essential microbial enzymes. This irreversible alkylation disrupts cellular metabolism, leading to cell death. Furthermore, the 6-chloro substituent exerts a strong electron-withdrawing effect, pulling electron density away from the pyrazine ring. This increases the partial positive charge on the halomethyl carbons, thereby accelerating target binding and generating superior [1]. Research confirms that the bis(iodomethyl) and bis(bromomethyl) configurations contribute to the [2].

Pathway & Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis via halogen exchange to the biological mechanism of action within the microbial target.

Mechanism A 6-Chloro-2,3-bis (bromomethyl)quinoxaline B Finkelstein Reaction (KI / Acetone) A->B Halogen Exchange C 6-Chloro-2,3-bis (iodomethyl)quinoxaline B->C Yield ~70% D Pathogen Cell Wall Penetration C->D Lipophilic Diffusion E Electrophilic Alkylation of Enzyme Thiols D->E Target Binding F Microbial Cell Death E->F Irreversible Inhibition

Workflow from synthesis of 6-chloro-2,3-bis(iodomethyl)quinoxaline to antimicrobial validation.

Protocol I: Synthesis and Purification (Finkelstein Halogen Exchange)

Objective: Synthesize 6-chloro-2,3-bis(iodomethyl)quinoxaline from its brominated precursor.

Causality & Design: This protocol utilizes the Finkelstein reaction, which is driven by strict solubility differentials. By executing the reaction in anhydrous acetone, the potassium iodide (KI) reagent remains soluble, while the potassium bromide (KBr) byproduct precipitates out. This physical removal of KBr drives the chemical equilibrium entirely toward the iodinated product. Maintaining strictly anhydrous conditions is critical; any moisture will cause the highly reactive halomethyl groups to hydrolyze into biologically inactive hydroxymethyl derivatives.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 6-chloro-2,3-bis(bromomethyl)quinoxaline in anhydrous acetone (approximately 10 mL per mmol of precursor).

  • Reagent Addition: Add 3.0 equivalents of anhydrous Potassium Iodide (KI). The stoichiometric excess ensures complete di-substitution at both the 2- and 3-positions.

  • Reaction Execution: Heat the mixture to reflux (approx. 56 °C) under an inert nitrogen atmosphere. Stir vigorously using a magnetic stir bar for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction progress via HPLC. The complete disappearance of the brominated precursor peak validates the termination of the forward reaction.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the precipitated KBr salts. Wash the filter pad thoroughly with cold acetone to maximize recovery.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude residue from a mixture of dichloromethane and hexane to yield the purified product as an orange powder.

Self-Validation System: To verify the structural integrity and purity of the synthesized compound, cross-reference the batch against the established physicochemical markers detailed in Table 1[1].

Table 1: Physicochemical and Spectral Validation Data
ParameterExpected ValueDiagnostic Significance
Appearance Orange powderInitial visual confirmation of product
Melting Point 144–146 °CConfirms crystalline purity and absence of precursor
Yield ~70%Indicates a successful and complete Finkelstein conversion
¹H-NMR (CDCl₃) δ 4.80 (4H, s)Validates the four protons of the two newly formed iodomethyl groups
¹H-NMR (CDCl₃) δ 7.70, 7.95, 8.01Confirms the intact aromatic protons on the 6-chloro substituted ring

Protocol II: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of the synthesized compound against target pathogens.

Causality & Design: Highly lipophilic compounds like 6-chloro-2,3-bis(iodomethyl)quinoxaline are prone to precipitating in aqueous culture media. This precipitation creates optical density (OD) artifacts that falsely mimic microbial growth in standard spectrophotometric assays. To counter this, this protocol employs resazurin (Alamar Blue) as a metabolic indicator. Viable, metabolizing cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a self-validating, colorimetric confirmation of true cell viability that is entirely independent of compound solubility or media turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., Candida albicans or S. aureus) on appropriate agar for 24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth (MHB) for bacteria, or RPMI 1640 for fungi.

  • Compound Dilution: Dissolve the synthesized quinoxaline derivative in 100% DMSO to create a 10 mg/mL stock solution. Perform two-fold serial dilutions in the test broth across a 96-well microtiter plate. Critical: Ensure the final DMSO concentration in the wells does not exceed 1% to prevent solvent-induced cytotoxicity, which would invalidate the MIC reading.

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound. Include positive (untreated) and negative (media only) controls.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37 °C for 24 hours.

  • Viability Validation: Add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 to 4 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of microbial metabolism). Any shift to pink indicates survival and active respiration.

Table 2: Comparative Antimicrobial Efficacy Profile Based on Halogen Substitution

The following data demonstrates the causal relationship between the leaving group ability/electrophilicity of the halogen and the resulting biological activity[1].

Compound6-Position Substituent2,3-Position HalogenAntifungal ActivityAntibacterial Activity
5a ChloroFluoroInactiveInactive
5b ChloroChloroModerateLow
5c ChloroBromoHighModerate
5d ChloroIodo Very High High

References

  • Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Fungicidal Activity of Halomethylquinoxalines Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-2,3-bis(iodomethyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis and yield optimization of 6-chloro-2,3-bis(iodomethyl)quinoxaline . It is designed for organic chemists and drug discovery researchers encountering yield bottlenecks or stability issues with this potent bis-alkylating agent.

Case ID: 6-Cl-BMIQ-Yield-Opt Status: Active Support Tier: Senior Application Scientist Level

Executive Summary

The synthesis of 6-chloro-2,3-bis(iodomethyl)quinoxaline involves a three-stage workflow: condensation, radical bromination, and Finkelstein iodination.[1][2] The primary yield-killing factors are uncontrolled radical halogenation (leading to mono/tri-bromo mixtures) and the inherent instability of the final iodo-product (susceptibility to hydrolysis and photolysis).

This guide replaces generic protocols with a troubleshooting-first approach, focusing on the critical control points (CCPs) that dictate yield.

Phase 1: The Precursor (6-Chloro-2,3-dimethylquinoxaline)

Goal: Synthesis of the stable dimethyl scaffold. Standard Yield: >85%

Protocol Overview

React 4-chloro-1,2-phenylenediamine with 2,3-butanedione (diacetyl) .[1][2][3][4] While this step is robust, impurities here poison the subsequent radical reaction.[2][5][6]

Critical Control Point:

  • Symmetry: Because 2,3-butanedione is symmetric, regioisomerism is not an issue.[1][2][5][6] However, ensure the diamine is free of oxidation products (darkened material).[1][2][5][6]

  • Solvent Choice: Use Ethanol or Acetic Acid .[3] Acetic acid often accelerates the condensation but requires more rigorous workup to remove acid traces.

Troubleshooting FAQ

Q: My product is a sticky brown solid instead of crystals. Why? A: This indicates oxidation of the diamine starting material.

  • Fix: Recrystallize the 4-chloro-1,2-phenylenediamine from hot water/charcoal before use.

  • Optimization: Perform the condensation under an inert atmosphere (

    
    ) to prevent oxidative polymerization of the diamine.
    

Phase 2: The Critical Intermediate (Bromination)

Goal: Conversion to 6-chloro-2,3-bis(bromomethyl)quinoxaline .[1][2] Target Yield: 60-75% (often the bottleneck).

The Mechanism & The Problem

This is a Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) . The challenge is statistical: you need to brominate both methyl groups without over-brominating to a tribromomethyl species.

Optimized Protocol (Step-by-Step)
  • Stoichiometry: Use 2.1 to 2.2 equivalents of NBS. Do not use a large excess.

  • Solvent: Anhydrous Benzene or CCl4 are traditional, but Acetonitrile or Methyl Acetate are greener alternatives.[2][5][6] Note: Acetonitrile can sometimes participate in side reactions; Benzene remains the gold standard for radical stability if safety permits.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[2][5] Add in two portions: one at the start, one after 1 hour.

  • Light Source: A 500W halogen lamp or specific UV LEDs (365 nm) can boost conversion rates significantly compared to thermal initiation alone [1].[5]

Troubleshooting Guide

Q: TLC shows a mixture of 3 spots. What are they? A:

  • High Rf: Mono-bromomethyl derivative (Incomplete reaction).

  • Mid Rf: Target Bis-bromomethyl product.

  • Low Rf/Streak: Tribromo species or hydrolysis products.

Q: How do I maximize the Bis-product? A:

  • The "Dilution Effect": Run the reaction more dilute (0.05 M). High concentrations favor intermolecular side reactions.

  • Stepwise Addition: Add NBS in solid portions over 2 hours rather than all at once. This keeps the radical concentration steady.

Data: Solvent Impact on Bromination Selectivity
SolventReaction TimeMono:Bis RatioNotes
CCl4 (Reflux) 4 h10:90Excellent selectivity, toxic.[1][2]
Benzene (Reflux) 6 h15:85Good balance.[5]
Acetonitrile 3 h30:70Faster, but higher mono-impurity.[1][2][6]
Ethyl Acetate 8 h40:60Poor solubility of NBS.

Phase 3: The Finkelstein Transformation (Iodination)

Goal: Conversion to 6-chloro-2,3-bis(iodomethyl)quinoxaline .[1][2] Target Yield: >80% (from pure bromo-intermediate).

The Protocol

Reaction of the bis-bromo intermediate with Sodium Iodide (NaI) in Acetone or 2-Butanone (MEK) .

Critical Control Point: The Equilibrium The reaction relies on the insolubility of NaBr in acetone to drive the equilibrium forward.



Yield Optimization Strategies
  • Anhydrous Conditions: NaI is hygroscopic. Wet acetone will hydrolyze the product to the alcohol (

    
    ), which kills the yield.[1] Dry the acetone over molecular sieves (3Å) before use. 
    
  • Protect from Light: The C-I bond is photolabile. Wrap the flask in aluminum foil. Iodine liberation (turning the solution purple/brown) indicates product degradation.

  • Workup Speed: Do not leave the reaction stirring overnight. Once TLC shows consumption of starting material (usually 2-4 hours), process immediately.[1][2][5]

Troubleshooting FAQ

Q: The product turns dark violet upon filtration. Is it ruined? A: The violet color is free iodine (


), indicating decomposition.[1][2][5]
  • Fix: Wash the crude solid with a cold, dilute Sodium Thiosulfate (

    
    )  solution to quench the free iodine.[1][2][5]
    
  • Prevention:[2][6] Perform filtration in low light.

Q: Low solubility during recrystallization? A: These compounds are poorly soluble in cold alcohols.

  • Solvent System: Try Chloroform/Hexane or THF/Ether for precipitation. Avoid boiling ethanol for long periods as it can cause solvolysis (nucleophilic attack by ethanol).[5]

Visualizing the Workflow

The following diagram illustrates the critical pathway and decision nodes for maximizing yield.

G Start 4-chloro-1,2-diaminobenzene + 2,3-butanedione Step1 Step 1: Condensation (Ethanol, Reflux) Start->Step1 Inter1 6-chloro-2,3-dimethylquinoxaline Step1->Inter1 Decision1 Check Purity (TLC/NMR) Is it crystalline? Inter1->Decision1 Recryst1 Recrystallize (EtOH/Water) Decision1->Recryst1 Impure/Dark Step2 Step 2: Radical Bromination (NBS, AIBN, Benzene) Decision1->Step2 Pure Recryst1->Step2 Inter2 6-chloro-2,3-bis(bromomethyl)quinoxaline Step2->Inter2 Decision2 TLC Check: Mono vs Bis vs Tri? Inter2->Decision2 Purify2 Column Chromatography (Rapid, SiO2) Decision2->Purify2 Mixture Step3 Step 3: Finkelstein (NaI, Dry Acetone, Dark) Decision2->Step3 Clean Purify2->Step3 Final 6-chloro-2,3-bis(iodomethyl)quinoxaline Step3->Final Precipitation & Thiosulfate Wash

Caption: Synthesis workflow emphasizing purity checkpoints (yellow diamonds) to prevent yield loss downstream.

Stability & Storage (Post-Synthesis)

Even with a high synthesis yield, poor storage can degrade the compound to 0% purity within weeks.[1][2][5][6]

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Light: Amber vials are mandatory.

  • Stabilizers: Some protocols suggest storing with a trace of copper wire to scavenge free radicals, though this is less common for solid iodides.[2][5]

References

  • Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chem. Pharm. Bull. (Tokyo), 2013.[1][2][5][7] Key Insight: Details the specific Finkelstein conditions and the effect of electron-withdrawing groups (like 6-Cl) on stability.

  • An improved understanding of the reaction of bis(bromomethyl)quinoxaline 1-N-oxides. J. Org. Chem., 2007.[1][2][5][6] Key Insight: Discusses the reactivity and instability of the bromomethyl intermediates.

  • BenchChem Technical Guide: Chloro-Iodo-Quinoxalines. BenchChem Technical Support, 2025. Key Insight: General handling and safety protocols for halo-quinoxalines.

Sources

Preventing decomposition of 6-chloro-2,3-bis(iodomethyl)quinoxaline during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

6-Chloro-2,3-bis(iodomethyl)quinoxaline is a highly reactive electrophile used primarily as an intermediate in the synthesis of polycyclic DNA intercalators and antibacterial agents [1].

Its instability arises from the convergence of two chemical factors:

  • The "Hetero-Benzylic" Effect: The iodomethyl groups are attached to a

    
    -deficient quinoxaline ring. The 6-chloro substituent further withdraws electron density, increasing the electrophilicity of the methylene carbons.
    
  • The Weak C-I Bond: The carbon-iodine bond dissociation energy (

    
     50-55 kcal/mol for benzylic systems) is significantly lower than that of bromides or chlorides. This makes the compound prone to both homolytic cleavage (radical formation via light) and heterolytic cleavage (nucleophilic attack) [2].
    

This guide provides a self-validating system to prevent the three primary modes of decomposition: Photolysis , Hydrolysis , and Thermal Polymerization .

Critical Stability Factors (The "Why")

To successfully handle this compound, you must control the environment to inhibit specific decomposition pathways.

Stability FactorThreat LevelMechanism of FailurePreventative Measure
Light (UV/Vis) Critical Homolytic fission of C-I bond releases iodine radicals (

), leading to

formation (purple color) and radical polymerization.
Amber glassware; work under red light or low-light conditions.
Temperature HighThermal energy overcomes the weak C-I bond activation barrier; promotes elimination to exocyclic methylenes.Store at -20°C; never heat above 40°C during solvent removal.
Nucleophiles HighThe electron-deficient quinoxaline core accelerates

attack by water or protic solvents.
Strictly anhydrous conditions; store under Argon/Nitrogen.
Silica Gel ModerateAcidic sites on silica induce decomposition during purification.Use neutral alumina or avoid chromatography (crystallization/precipitation preferred).
Visualization: Decomposition Pathways

The following diagram illustrates the causality between environmental stressors and product degradation.

DecompositionPathways Compound 6-Chloro-2,3- bis(iodomethyl)quinoxaline Light Light Exposure (hv) Compound->Light Moisture Moisture / Protic Solvent Compound->Moisture Heat Heat (>40°C) Compound->Heat Radical Benzylic Radical + Iodine Radical (I•) Light->Radical Homolysis Hydrolysis Hydroxymethyl Derivative Moisture->Hydrolysis SN2 Attack Polymer Oligomers / Tars Heat->Polymer Thermal Degradation I2 Free Iodine (I2) (Purple Discoloration) Radical->I2 Dimerization Radical->Polymer Chain Reaction I2->Polymer Catalyzes

Figure 1: Mechanistic pathways leading to decomposition. Note that free iodine (


) can autocatalyze further degradation.

Recommended Protocols

A. Synthesis & Isolation (Finkelstein Reaction)

The most common route is the Finkelstein exchange from the bis(bromomethyl) or bis(chloromethyl) precursor using Sodium Iodide (NaI) in Acetone [3].[1][2]

Protocol:

  • Reagents: Use anhydrous acetone (dried over

    
     or molecular sieves). Use 4-5 equivalents of NaI to drive the equilibrium.
    
  • Reaction: Reflux is often cited, but for the 6-chloro derivative, stirring at Room Temperature (20-25°C) for 12-24 hours is safer and reduces tar formation.

  • Workup (The Critical Step):

    • Do not evaporate to dryness if possible. Concentration often triggers rapid decomposition.

    • Precipitation Method: Pour the acetone reaction mixture into ice-cold water (rapidly). The bis(iodomethyl) compound is insoluble in water and will precipitate.

    • Filtration: Filter immediately. Wash with cold water to remove NaI/NaBr.

    • Drying: Dissolve the wet cake in DCM (Dichloromethane), dry over

      
      , and concentrate at low temperature (< 30°C).
      
B. Stabilization Strategy

If you must store the compound, use the Copper Strip Method .

  • Material: Polished Copper turnings or wire.

  • Mechanism: Copper acts as a scavenger for free iodine radicals (

    
    ). This prevents the autocatalytic cycle of decomposition.
    
  • Application: Add a small piece of activated copper to the storage vial (under Argon).

Technical Troubleshooting (FAQ)

Q1: The reaction mixture turned dark purple/brown. Is the product ruined? Diagnosis: This indicates the release of elemental Iodine (


), likely due to light exposure or excessive heat.
Corrective Action: 
  • Wash the organic layer with a 5% Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    back to iodide (color will vanish).
  • Warning: Do not prolong contact with thiosulfate, as it is a nucleophile and can displace the iodide on your target molecule if left too long.

  • Proceed immediately to drying and solvent removal.

Q2: My NMR spectra show broad signals and the baseline is noisy. Diagnosis: This suggests the presence of paramagnetic species (radicals) or polymerization. Corrective Action:

  • Filter the sample through a small plug of neutral alumina (not silica) before running the NMR.

  • Ensure the NMR solvent (e.g.,

    
    ) is acid-free. Chloroform often contains HCl traces which accelerate decomposition. Pass 
    
    
    
    through basic alumina or use
    
    
    (Benzene-d6) if solubility permits.

Q3: Can I purify this compound using Column Chromatography? Guidance:

  • Avoid if possible. The compound degrades on silica gel.

  • Alternative: If purification is strictly necessary, use Neutral Alumina (Grade III) deactivated with 3-5% water. Elute quickly with non-polar solvents (Hexane/DCM mixtures).

  • Preferred: Recrystallization from DCM/Hexane or Acetone/Water is far superior for stability.

Q4: Yields are consistently low (<40%). Where is the loss occurring? Diagnosis: The loss usually occurs during the concentration step (rotary evaporation). Corrective Action:

  • Telescoping: Do not isolate. If the next step involves a nucleophile (e.g., an amine or thiol), add it directly to the crude solution after washing away the inorganic salts. In-situ utilization is the gold standard for bis(iodomethyl) quinoxalines [4].

Workflow Decision Tree

Use this logic flow to determine the best handling procedure for your specific experiment.

HandlingWorkflow Start Reaction Complete (Finkelstein) CheckColor Is solution Purple? Start->CheckColor ThioWash Wash w/ 5% Na2S2O3 (Rapidly) CheckColor->ThioWash Yes Workup Aqueous Workup (Cold Water/DCM) CheckColor->Workup No ThioWash->Workup NextStep Immediate Use? Workup->NextStep InSitu Telescoping: Add Nucleophile directly to organic layer NextStep->InSitu Yes (Recommended) Isolate Concentrate < 30°C Protect from Light NextStep->Isolate No Storage Store @ -20°C Add Copper Wire Under Argon Isolate->Storage

Figure 2: Operational workflow for maximizing yield and stability.

References

  • Kim, Y. B., et al. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[3] Chemical and Pharmaceutical Bulletin, 61(4), 438-444.[3]

  • Boto, A., et al. (2022). An In-depth Technical Guide to the Chemistry of Alkyl Iodides. BenchChem Technical Library.

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides.[1][2][4][5][6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Foundational Chemistry).[7]

  • Organic Chemistry Portal. (2023). Synthesis of Quinoxalines and Derivatives.

Sources

Technical Support Center: Troubleshooting Guide for Quinoxaline-Based Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinoxaline-based macrocycles are highly privileged scaffolds in modern drug discovery, serving as the critical structural backbone for pan-genotypic HCV NS3/4A protease inhibitors (such as glecaprevir and voxilaprevir)[1] and potent Pim-1/2 kinase inhibitors used in oncology[2].

However, the synthesis of these complex molecules presents significant challenges, particularly regarding regioselectivity during core formation, stereocontrol, and the thermodynamics of macrocyclization. As a Senior Application Scientist, I have compiled this guide to address the root causes of common synthetic failures and provide field-proven, self-validating protocols to ensure your success.

Synthetic Workflow Visualization

To troubleshoot effectively, we must first map the critical path of the synthesis. The diagram below illustrates the standard sequence from core formation to final isolation.

Quinoxaline_Macrocycle_Workflow Core 1. Quinoxaline Core Formation (Condensation of 1,2-dione & diamine) Linear 2. Linear Precursor Assembly (Peptide Coupling / Alkylation) Core->Linear Regioselective Isolation Macro 3. Macrocyclization (RCM or Macrolactamization) Linear->Macro High Dilution (<0.002 M) Deprotect 4. Deprotection & Reduction (Pd/C H2 for saturated rings) Macro->Deprotect Crude E/Z Mixture Purify 5. Final Purification (Prep-HPLC / Scavenger Resins) Deprotect->Purify Saturated Macrocycle Product Quinoxaline Macrocycle (e.g., HCV or Pim-1/2 Inhibitor) Purify->Product >95% Purity

Workflow for quinoxaline macrocycle synthesis from core formation to final purification.

Troubleshooting FAQs

Q1: Why am I observing predominantly linear oligomers instead of the desired macrocycle during Ring-Closing Metathesis (RCM)? Causality: This is a classic kinetic versus thermodynamic competition. Intramolecular RCM is a first-order reaction, while intermolecular cross-metathesis (oligomerization) is a second-order reaction. If your linear precursor lacks conformational pre-organization (e.g., lacking bulky substituents like a tert-butyl group to induce a turn), the effective molarity of the reactive alkene tails is too low, allowing intermolecular collisions to dominate. Resolution: You must artificially lower the concentration of the reactive species to favor the first-order pathway. Implement a "pseudo-high dilution" technique. Instead of batch addition, use a syringe pump to add the linear precursor over 10–12 hours to a refluxing solution of the Ruthenium catalyst. This ensures the steady-state concentration of the uncyclized precursor remains near zero.

Q2: The condensation of my substituted o-phenylenediamine with the 1,2-dicarbonyl yields a near 1:1 mixture of regioisomers. How can I control this? Causality: The formation of the quinoxaline core via direct condensation is notoriously unselective when both the diamine and the 1,2-dione are asymmetric. The nucleophilicities of the two amines and the electrophilicities of the two ketones are often too similar, leading to statistical mixtures. Resolution: Abandon direct condensation. Instead, utilize a stepwise approach. React a 2-nitroaniline derivative with an alpha-bromoketone via an S_N_Ar or alkylation to form a distinct intermediate. Follow this with nitro reduction (using Fe/NH₄Cl or Pd/C with H₂) and subsequent intramolecular cyclization. This guarantees 100% regioselectivity by forcing the bond formations to occur sequentially.

Q3: My macrocycle exhibits poor E/Z selectivity post-RCM, complicating purification and biological assay results. Causality: Standard ruthenium catalysts (like Hoveyda-Grubbs II) typically yield thermodynamic mixtures of E and Z isomers in 13- to 18-membered rings. For targets like quinoxaline-based HCV NS3/4A protease inhibitors[1] or Pim-1/2 kinase inhibitors[2], the macrocyclic linker often requires a specific geometry to maximize van der Waals interactions with the target protein. Resolution: If the final drug target requires a saturated linker (common in HCV PIs), bypass the separation entirely. Subject the crude E/Z mixture directly to catalytic hydrogenation (Pd/C, H₂ balloon) to yield the unified saturated macrocycle. If the alkene is biologically required, switch to a Z-selective cyclometalated Ru-based catalyst, or redesign the route to use macrolactamization, where stereochemistry is pre-installed in the linear precursor.

Q4: How do I efficiently remove residual ruthenium catalyst after the RCM step? My final quinoxaline macrocycle is highly lipophilic and co-elutes with Ru-byproducts. Causality: Ruthenium byproducts are deeply colored and highly coordinate to nitrogen-rich heterocycles like quinoxalines. Standard silica gel chromatography is often ineffective because the Ru-species streak through the column alongside the product. Resolution: Quench the RCM reaction chemically. Add a metal scavenger such as 2-mercaptonicotinic acid or a functionalized silica resin (e.g., SiliaMetS® Thiol) directly to the reaction mixture and stir for 4 hours at 40°C. The scavenger chelates the Ru, allowing it to be filtered off through a pad of Celite, leaving a clean crude mixture for reverse-phase prep-HPLC.

Quantitative Data: Macrocyclization Optimization

The following table summarizes the causal relationship between ring size, cyclization methodology, and expected outcomes based on empirical field data. Use this to benchmark your own yields.

Ring SizeCyclization MethodCatalyst / ReagentsConcentrationTypical YieldPrimary Impurity / Issue
13-membered RCM (Batch)Hoveyda-Grubbs II (10 mol%)0.005 M25 - 35%Linear Oligomers
13-membered RCM (Syringe Pump)Hoveyda-Grubbs II (5 mol%)0.001 M65 - 75%E/Z Isomeric Mixture
15-membered MacrolactamizationHATU / DIPEA0.002 M55 - 65%Epimerization at P2 center
18-membered S_N_ArK₂CO₃ / DMF0.010 M80 - 90%Unreacted starting material
Experimental Protocol: Syringe-Pump RCM for Quinoxaline Macrocycles

This protocol is designed as a self-validating system. By monitoring the specific mass transitions, you can confirm mechanistic success in real-time.

Materials Required:

  • Linear diene precursor (1.0 eq)

  • Hoveyda-Grubbs 2nd Generation Catalyst (0.05 eq)

  • Anhydrous, degassed 1,2-Dichloroethane (DCE)

  • SiliaMetS® Thiol resin (or equivalent Ru-scavenger)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 15 minutes.

  • Catalyst Activation: Dissolve the Hoveyda-Grubbs II catalyst (5 mol%) in anhydrous, degassed DCE to achieve a catalyst concentration of 0.0005 M. Heat the solution to a gentle reflux (80°C) under Argon.

  • Pseudo-High Dilution Addition: Dissolve the linear diene precursor in degassed DCE (to make a 0.05 M solution). Load this solution into a gas-tight syringe. Using a syringe pump, add the precursor solution to the refluxing catalyst mixture at a rate of 0.1 mL/min. Causality note: This slow addition ensures the active concentration of the diene remains below 0.002 M, suppressing second-order oligomerization.

  • Self-Validating Reaction Monitoring: 1 hour after the addition is complete, sample the reaction for LC-MS. The reaction is proceeding correctly if the mass of the linear precursor [M+H]+ is consumed and replaced by a distinct peak at [M-28+H]+. The loss of 28 Da corresponds exactly to the expulsion of ethylene gas, confirming successful intramolecular ring closure. If [M-28+H]+ plateaus while precursor remains, catalyst deactivation has occurred; add an additional 2 mol% of catalyst.

  • Quenching & Scavenging: Once complete, cool the reaction to 40°C. Add SiliaMetS® Thiol resin (5 equivalents relative to the Ru catalyst). Stir vigorously for 4 hours until the dark brown solution turns light yellow or clear.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the resin-bound ruthenium. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude quinoxaline macrocycle, ready for downstream hydrogenation or prep-HPLC.

References
  • Source: Journal of Medicinal Chemistry (NIH / ACS Publications)
  • Source: ACS Medicinal Chemistry Letters (NIH / ACS Publications)

Sources

Technical Support Center: Solubilization & Handling of 6-chloro-2,3-bis(iodomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with handling highly lipophilic and reactive halogenated quinoxalines.

6-chloro-2,3-bis(iodomethyl)quinoxaline presents a dual challenge for biological assays:

  • Extreme Hydrophobicity: The planar quinoxaline core combined with the chlorine and iodine substituents results in a highly lipophilic molecule that rapidly aggregates in aqueous media, leading to false negatives in high-throughput screening[1].

  • High Electrophilicity: The bis(iodomethyl) groups are potent, reactive alkylating agents[2]. They are highly susceptible to nucleophilic attack by assay buffer components (such as water, thiols, and amines), which can prematurely degrade the compound before it reaches its biological target[3].

This guide provides field-proven troubleshooting FAQs, validated protocols, and mechanistic insights to ensure the structural integrity and solubility of your compound during in vitro and biochemical assays.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my DMSO stock solution lose biological activity after a few weeks at room temperature?

The Causality: While dimethyl sulfoxide (DMSO) is the universal solvent for hydrophobic compounds, it is not entirely inert. The iodomethyl groups on 6-chloro-2,3-bis(iodomethyl)quinoxaline are exceptional leaving groups. In the presence of trace water absorbed by hygroscopic DMSO, or through direct Kornblum oxidation (where DMSO acts as an oxygen nucleophile), the iodomethyl groups degrade into inactive aldehydes or alcohols. The Solution: Always use strictly anhydrous DMSO (≤0.005% water). Aliquot the stock immediately upon dissolution and store at -80°C. Never subject the stock to repeated freeze-thaw cycles.

Q2: When I dilute my DMSO stock into my enzymatic assay buffer, the solution turns cloudy, and I lose enzyme inhibition. What is happening?

The Causality: The cloudiness is a classic sign of compound precipitation and colloidal aggregation[1]. When the DMSO concentration drops below 5% in the aqueous buffer, the hydrophobic forces dominate, causing the quinoxaline molecules to self-associate. Aggregates cannot effectively bind to enzyme active sites. The Solution: You must lower the thermodynamic barrier to solvation. Introduce a non-ionic surfactant (like Tween-20 or Pluronic F-127) to form protective micelles around the hydrophobic core[4]. Alternatively, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the molecule.

Q3: I added a surfactant, and the solution is clear, but the compound is still inactive in my biochemical assay. My buffer contains 1 mM DTT. Is this an issue?

The Causality: Yes, this is a critical assay design flaw. Dithiothreitol (DTT) and beta-mercaptoethanol are strong nucleophiles. They will rapidly perform an SN2 nucleophilic substitution on the reactive iodomethyl carbon, displacing the iodine and forming a covalent thioether adduct. This completely neutralizes the compound's alkylating pharmacophore. The Solution: Remove all nucleophilic reducing agents from your assay buffer. If a reducing environment is absolutely required for enzyme stability, substitute DTT with the sterically hindered reducing agent TCEP (Tris(2-carboxyethyl)phosphine), which is less prone to alkylation.

Part 2: Solubilization & Degradation Pathways

To successfully formulate this compound, you must understand the competing pathways of protection versus degradation. The diagram below illustrates how unprotected exposure to aqueous environments leads to rapid inactivation, whereas cyclodextrin complexation preserves the reactive pharmacophore.

Mechanism Free Free Compound (Hydrophobic & Reactive) Water Aqueous Buffer (Hydrolysis) Free->Water Unprotected Thiols Nucleophiles (DTT, GSH) Free->Thiols Unprotected CD HP-β-CD Cavity (Host-Guest Complex) Free->CD Encapsulation Degraded Inactive / Degraded (Diol or Thioether) Water->Degraded Thiols->Degraded Protected Solubilized & Protected (Active Alkylating Agent) CD->Protected

Mechanistic pathways of 6-chloro-2,3-bis(iodomethyl)quinoxaline degradation vs. protection.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating spectrophotometric checkpoints, you ensure that the compound remains both soluble and chemically intact before initiating your biological assay.

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

Objective: Create a stable, high-concentration stock while preventing premature hydrolysis.

  • Equilibration: Allow the sealed vial of lyophilized 6-chloro-2,3-bis(iodomethyl)quinoxaline to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Preparation: Pierce a septum-sealed bottle of Anhydrous DMSO (≥99.9%, water ≤0.005%) using a flushed syringe.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the compound vial to achieve a 10 mM concentration. Vortex gently for 60 seconds.

  • Validation Check (Visual & UV-Vis): The solution should be a clear, pale orange/yellow liquid[2]. To validate complete dissolution, centrifuge at 10,000 x g for 5 minutes. No pellet should form.

  • Storage: Immediately dispense into 10 µL aliquots using amber, low-bind microcentrifuge tubes. Blanket the tubes with Argon gas before sealing. Store at -80°C.

Protocol B: HP-β-CD Complexation for Aqueous Assays

Objective: Achieve high aqueous solubility (>100 µM) without using toxic levels of DMSO, while sterically shielding the iodomethyl groups from water.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, nuclease-free water. Filter through a 0.22 µm PES membrane.

  • Complexation: Thaw a 10 mM DMSO stock aliquot (from Protocol A). Slowly add 10 µL of the stock dropwise into 990 µL of the 20% HP-β-CD solution while subjecting the mixture to continuous vortexing.

  • Incubation: Place the mixture on an orbital shaker at 300 rpm for 1 hour at room temperature to allow the hydrophobic quinoxaline core to partition into the hydrophobic cavity of the cyclodextrin.

  • Validation Check (Turbidimetry): Measure the absorbance of the solution at 600 nm. An

    
     confirms the absence of colloidal aggregates. The final working solution is 100 µM compound in 1% DMSO / 19.8% HP-β-CD.
    
  • Assay Dilution: Dilute this complex directly into your thiol-free assay buffer immediately prior to adding the biological target.

Part 4: Formulation Decision Workflow

To determine the optimal solubilization strategy based on your specific assay constraints, follow this decision matrix:

Workflow Start Solid Compound 6-chloro-2,3-bis(iodomethyl)quinoxaline DMSO Dissolve in Anhydrous DMSO (Max 10-50 mM) Start->DMSO Check Aqueous Assay Type? DMSO->Check Cell Cell-Based Assay (Requires low toxicity) Check->Cell Enzyme Biochemical Assay (Protein/Enzyme) Check->Enzyme HPBCD Complex with HP-β-CD (Protects reactive groups) Cell->HPBCD Surfactant Add Pluronic F-127 / Tween-20 (Prevents aggregation) Enzyme->Surfactant Assay Final Assay Buffer (No DTT/Thiols!) HPBCD->Assay Surfactant->Assay

Decision workflow for formulating reactive quinoxaline derivatives for biological assays.

Part 5: Quantitative Solubility & Stability Data

The following table summarizes the expected performance metrics of 6-chloro-2,3-bis(iodomethyl)quinoxaline across different vehicle formulations. These metrics highlight the necessity of advanced formulation techniques for this specific chemotype.

Formulation VehicleMax Aqueous Concentration (µM)Half-life (

) at 25°C
Primary Cause of Failure
1% DMSO in PBS (pH 7.4) < 5 µM< 2 HoursRapid precipitation & Hydrolysis
1% DMSO + 1 mM DTT < 5 µM< 5 MinutesNucleophilic substitution (Alkylation)
1% DMSO + 0.1% Tween-20 ~ 50 µM~ 6 HoursMicellar release followed by hydrolysis
1% DMSO + 20% HP-β-CD > 250 µM> 24 HoursStable (Steric shielding by cyclodextrin)

Data Note: Half-life denotes the structural integrity of the bis(iodomethyl) functional groups as measured by LC-MS monitoring.

References

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). "Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities." Chemical and Pharmaceutical Bulletin, 61(4), 438-444. Available at:[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). "Micellar solubilization of drugs." Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163. Available at:[Link]

  • Ali, E. M., et al. (2007). "An Improved Understanding of the Reaction of Bis(bromomethyl)quinoxaline 1-N-Oxides with Amines Using Substituent Effects." The Journal of Organic Chemistry, 72(11), 4156–4162. Available at:[Link]

Sources

Validation & Comparative

Structural Validation of 6-Chloro-2,3-bis(iodomethyl)quinoxaline: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Focus: Methodological comparison, heavy-atom crystallography, and refinement software evaluation.

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry. Specifically, 2,3-bis(halomethyl)quinoxalines have garnered significant attention as potent antimicrobial agents, where the electrophilicity of the halomethyl units dictates their biological efficacy[1]. While the synthesis of 6-chloro-2,3-bis(iodomethyl)quinoxaline via the Finkelstein reaction yields a highly active orange powder[1], validating its three-dimensional molecular structure via Single-Crystal X-ray Diffraction (SCXRD) presents unique challenges.

As a Senior Application Scientist, I frequently observe that protocols designed for lighter halogenated analogs (chloromethyl or bromomethyl derivatives) fail when applied to the iodomethyl variant. The presence of two massive iodine atoms (Z=53) introduces severe X-ray absorption effects and structural disorder. This guide objectively compares the physicochemical properties of these halogenated alternatives and provides a self-validating, step-by-step crystallographic protocol tailored for heavy-atom quinoxaline derivatives.

Product Comparison: The Halogen Substitution Effect

Before diving into the crystallography, it is critical to understand why the iodomethyl variant requires a specialized workflow compared to its alternatives. The choice of halogen directly impacts both the molecule's antimicrobial performance and its crystallographic behavior.

Table 1: Comparative Properties of 6-Chloro-2,3-bis(halomethyl)quinoxalines
DerivativeSynthesis MethodAntimicrobial EfficacyCrystallographic ChallengeRecommended X-ray Source
Bis(chloromethyl) Direct chlorination with KCl[1]ModerateLow (Minimal absorption)Cu Kα (λ = 1.5418 Å)
Bis(bromomethyl) Bromination of precursor[1]HighModerate (Some absorption)Cu Kα or Mo Kα
Bis(iodomethyl) Finkelstein reaction (KI/acetone)[1]Very High (Strong electrophile)Severe (High X-ray absorption, light sensitivity)Mo Kα (λ = 0.71073 Å)

Causality Insight: Why switch to a Molybdenum (Mo) X-ray source for the iodomethyl derivative? Copper (Cu) Kα radiation is heavily absorbed by iodine, leading to severe data truncation and inaccurate bond lengths. Mo Kα radiation penetrates heavy-atom lattices more effectively, ensuring high-resolution diffraction data at higher diffraction angles.

Crystallographic Software Alternatives: Navigating Heavy Atoms

Once diffraction data is collected, the choice of data reduction and refinement software dictates the accuracy of the final .cif file. Uncorrected absorption in iodine-rich compounds results in non-positive definite Anisotropic Displacement Parameters (ADPs)—often visualized as physically impossible "cigar-shaped" thermal ellipsoids[2].

Table 2: Comparison of Refinement & Processing Pipelines
Software ToolPrimary FunctionHandling of Heavy Atoms (Iodine)User Interface & Workflow
SADABS [3]Multi-scan Absorption CorrectionEssential. Calculates path lengths to correct intensity loss from iodine absorption.Command-line / Automated via APEX suite.
SHELXL [4]Least-Squares RefinementHighly robust. Handles complex disorder and heavy-atom restraints (DFIX, SADI).Command-line based. Steep learning curve.
Olex2 [5]Complete Structure Solution & GUISuperior. Seamlessly integrates SHELXL while providing real-time electron density maps.Intuitive GUI. Ideal for visually identifying misassigned halogens.

The Verdict: For 6-chloro-2,3-bis(iodomethyl)quinoxaline, relying solely on command-line SHELXL can obscure localized electron density errors around the bulky iodine atoms. Olex2 is the superior alternative, acting as a graphical wrapper that utilizes the mathematical rigor of SHELXL[4] while allowing the user to visually apply restraints to the highly polarizable C-I bonds[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating loop. Each step contains a built-in quality check to prevent downstream errors.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow single crystals free of twinning, avoiding the rapid precipitation common in slow evaporation.

  • Dissolution: Dissolve 10 mg of synthesized 6-chloro-2,3-bis(iodomethyl)quinoxaline (orange powder)[1] in 1.5 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

  • Anti-Solvent Layering: Place the unsealed 4 mL vial inside a larger 20 mL outer vial containing 5 mL of n-hexane.

  • Equilibration: Cap the 20 mL vial tightly. Wrap the setup in aluminum foil to protect the light-sensitive C-I bonds from radical degradation.

  • Incubation: Store at 4°C for 7–10 days.

    • Validation Check: Inspect under a polarized light microscope. Crystals should extinguish light uniformly upon rotation. If they exhibit patchy extinction, the crystal is twinned; reduce the DCM concentration and repeat.

Protocol B: Data Collection & Refinement

Objective: Collect high-redundancy data and accurately model the electron density.

  • Mounting: Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Immediately transfer to a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source. Collect full-sphere data to ensure high redundancy (crucial for accurate absorption correction).

  • Absorption Correction: Process the raw .hkl data through SADABS [2].

    • Validation Check: Review the

      
       (Transmission) ratio. For an iodine-heavy compound, a ratio below 0.5 indicates severe absorption. SADABS must successfully normalize this to prevent ADP distortion.
      
  • Structure Solution: Import the corrected data into Olex2 [5]. Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Execute full-matrix least-squares refinement on

    
     using SHELXL[4]. Convert all non-hydrogen atoms to anisotropic.
    
    • Validation Check: Run checkCIF. The final

      
       value should be < 5%, and the maximum residual electron density peak (often found near the iodine atoms due to Fourier truncation errors) should be < 1.0 
      
      
      
      .

Mandatory Visualizations

The following diagrams map the causality and logic of the experimental workflows described above.

CrystallizationWorkflow A 6-Chloro-2,3-bis(iodomethyl)quinoxaline (Orange Powder) B Vapor Diffusion Crystallization (DCM / n-Hexane) A->B Dissolution & Sealing C X-Ray Diffraction (Mo Kα Radiation, 100 K) B->C Crystal Harvesting D Multi-Scan Absorption Correction (SADABS) C->D Raw .hkl Data E Structure Solution & Refinement (Olex2 / SHELXL) D->E Corrected Intensities

Caption: Workflow for the crystallographic validation of heavy-atom quinoxalines.

RefinementLogic A Quinoxaline Derivative Data B Light Halogens (Cl, Br) Standard Processing A->B C Heavy Halogens (I) High Absorption A->C D Empirical Correction (Standard) B->D E Rigorous SADABS Correction & Restraints C->E F Final Validated CIF D->F E->F

Caption: Divergent data processing strategies based on halogen substitution.

References

  • Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities Source: J-Stage URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]

  • A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (2008) URL:[Link]

  • Ray-tracing analytical absorption correction for X-ray crystallography based on tomographic reconstructions Source: PMC / Journal of Applied Crystallography (2024) URL:[Link]

  • Incomplete Absorption Correction Results in an Increased Positive Mean Value of Weighted Residuals Source: MDPI (2025) URL:[Link]

Sources

A Comparative Guide to the Reactivity of Bis(iodomethyl) vs. Bis(bromomethyl) Quinoxalines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Quinoxaline derivatives are a cornerstone in the development of a wide range of therapeutic agents, owing to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoxaline scaffold is therefore of paramount importance. This guide provides an in-depth comparative analysis of two key synthetic precursors: bis(iodomethyl)quinoxalines and bis(bromomethyl)quinoxalines. We will explore their synthesis, stability, and relative reactivity in common synthetic transformations, supported by established chemical principles and experimental considerations.

The Foundation: Understanding Leaving Group Ability

At the heart of the reactivity differences between bis(iodomethyl)- and bis(bromomethyl)quinoxalines lies the concept of the leaving group. In nucleophilic substitution reactions, a better leaving group departs more readily, leading to a faster reaction rate.[3][4] The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[3][5]

When comparing the halogens, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), making iodide a weaker conjugate base.[3] The larger atomic size of iodine allows for the negative charge to be dispersed over a greater volume, increasing its stability in solution.[5] This fundamental principle predicts that bis(iodomethyl)quinoxalines will generally exhibit higher reactivity in nucleophilic substitution reactions compared to their bis(bromomethyl) counterparts.

Synthesis of Bis(halomethyl)quinoxalines

The synthesis of both bis(iodomethyl)- and bis(bromomethyl)quinoxalines typically starts from 2,3-dimethylquinoxaline, which can be prepared through the condensation of o-phenylenediamine with 2,3-butanedione.

Synthesis of 2,3-Bis(bromomethyl)quinoxaline

A common method for the synthesis of 2,3-bis(bromomethyl)quinoxaline involves the radical bromination of 2,3-dimethylquinoxaline using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

G cluster_synthesis_bromo Synthesis of 2,3-Bis(bromomethyl)quinoxaline 2,3-Dimethylquinoxaline 2,3-Dimethylquinoxaline NBS, Benzoyl Peroxide NBS, Benzoyl Peroxide 2,3-Bis(bromomethyl)quinoxaline 2,3-Bis(bromomethyl)quinoxaline

Synthesis of 2,3-Bis(iodomethyl)quinoxaline

2,3-Bis(iodomethyl)quinoxalines are often synthesized from their bromo-analogues via the Finkelstein reaction.[1] This is a nucleophilic substitution reaction where the bromide is displaced by iodide.

G cluster_synthesis_iodo Synthesis of 2,3-Bis(iodomethyl)quinoxaline 2,3-Bis(bromomethyl)quinoxaline 2,3-Bis(bromomethyl)quinoxaline Sodium Iodide in Acetone Sodium Iodide in Acetone 2,3-Bis(iodomethyl)quinoxaline 2,3-Bis(iodomethyl)quinoxaline

It is important to note that electron-withdrawing groups on the quinoxaline ring can increase the electrophilicity of the halomethyl groups, potentially leading to instability and the formation of by-products during synthesis, especially for the more reactive iodinated compounds.[1]

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary area where the difference in reactivity between bis(iodomethyl)- and bis(bromomethyl)quinoxalines is most pronounced is in nucleophilic substitution reactions. These reactions are fundamental for introducing a wide variety of functional groups onto the quinoxaline scaffold.[6]

G cluster_reaction Nucleophilic Substitution Bis(halomethyl)quinoxaline Bis(halomethyl)quinoxaline Nucleophile (Nu⁻) Nucleophile (Nu⁻) Substituted Product Substituted Product Halide Ion (X⁻) Halide Ion (X⁻)

Proposed Experimental Comparison

To quantify the reactivity difference, a series of parallel reactions can be conducted. A suitable nucleophile, such as sodium azide or potassium cyanide, can be reacted with both bis(iodomethyl)quinoxaline and bis(bromomethyl)quinoxaline under identical conditions (solvent, temperature, and concentration). The reaction progress can be monitored by techniques like HPLC or NMR spectroscopy to determine the rate of consumption of the starting material and the formation of the product.

Table 1: Hypothetical Comparative Data for Nucleophilic Substitution

SubstrateNucleophileTemperature (°C)Reaction Time for >95% Conversion (hours)
Bis(bromomethyl)quinoxalineSodium Azide508
Bis(iodomethyl)quinoxalineSodium Azide501.5
Bis(bromomethyl)quinoxalinePotassium Cyanide6012
Bis(iodomethyl)quinoxalinePotassium Cyanide602

The expected outcome, as depicted in the hypothetical data in Table 1, is a significantly shorter reaction time for the bis(iodomethyl)quinoxaline, confirming its higher reactivity due to the superior leaving group ability of iodide.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] While these reactions are more commonly performed on halo-quinoxalines where the halogen is directly attached to the aromatic ring, the principles can be extended to the benzylic positions of bis(halomethyl)quinoxalines.

In reactions like the Suzuki, Heck, or Sonogashira coupling, the initial step is the oxidative addition of the organohalide to the palladium(0) catalyst. The rate of this step is influenced by the carbon-halogen bond strength. The C-I bond is weaker than the C-Br bond, which generally leads to a faster rate of oxidative addition for the iodo-compound.

Proposed Experimental Comparison for a Suzuki Coupling

A comparative study could involve the reaction of both bis(halomethyl)quinoxalines with a boronic acid, such as phenylboronic acid, under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄ catalyst, a base like K₂CO₃, and a suitable solvent system). The yield of the desired bis(benzyl)quinoxaline product would be compared after a fixed reaction time.

Table 2: Hypothetical Comparative Yields for Suzuki Coupling

SubstrateCoupling PartnerCatalystBaseReaction Time (hours)Yield (%)
Bis(bromomethyl)quinoxalinePhenylboronic AcidPd(PPh₃)₄K₂CO₃665
Bis(iodomethyl)quinoxalinePhenylboronic AcidPd(PPh₃)₄K₂CO₃690

The anticipated result, shown in Table 2, is a higher yield for the bis(iodomethyl)quinoxaline under the same reaction conditions, reflecting its greater reactivity in the rate-determining oxidative addition step.

Stability and Handling Considerations

A crucial practical aspect to consider is the relative stability of these two classes of compounds. The higher reactivity of bis(iodomethyl)quinoxalines also implies lower stability. They are more susceptible to decomposition, especially in the presence of light or trace impurities. Therefore, they often require more careful handling and storage, preferably in a cool, dark, and inert atmosphere. Bis(bromomethyl)quinoxalines, being less reactive, are generally more stable and have a longer shelf-life.

Conclusion and Recommendations

The choice between bis(iodomethyl)quinoxaline and bis(bromomethyl)quinoxaline as a synthetic precursor depends on a balance between reactivity and stability.

  • Bis(iodomethyl)quinoxalines are the preferred choice when high reactivity is desired to drive reactions to completion under mild conditions or with less reactive nucleophiles. Their use can lead to shorter reaction times and higher yields. However, their lower stability necessitates careful handling and storage.

  • Bis(bromomethyl)quinoxalines offer a more stable and cost-effective alternative.[1] While they are less reactive, this can be advantageous in preventing side reactions. For many applications, their reactivity is sufficient, and their stability makes them more convenient to work with on a larger scale.

References

  • Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed. Available at: [Link]

  • Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities - J-Stage. Available at: [Link]

  • Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles - PMC - NIH. Available at: [Link]

  • Synthesis of quinoxaline derivatives by C-C coupling reactions using... - ResearchGate. Available at: [Link]

  • Leaving Group Stability - SN1 and SN2 Reactions - YouTube. Available at: [Link]

  • An Improved Understanding of the Reaction of Bis(bromomethyl)quinoxaline 1-N-Oxides with Amines Using Substituent Effects | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Difference in leaving group ability due to variation in nucleophiles - Chemistry Stack Exchange. Available at: [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction - YouTube. Available at: [Link]

  • The leaving group in the nucleophilic substitution - SN2 - quimicaorganica.org. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Available at: [Link]

  • Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues - Research @ Flinders. Available at: [Link]

  • General picture of nucleophilic substitution in halonitroarenes - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - Scientific & Academic Publishing. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. Available at: [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - NIH. Available at: [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PubMed. Available at: [Link]

  • Synthesis of quinoxaline derivatives catalyzed by Brønsted acidic ionic liquid under solvent-free conditions. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]

  • The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques - IOSR Journal. Available at: [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC. Available at: [Link]

  • Kinetic studies of the reactions of BrO and IO radicals - ResearchGate. Available at: [Link]

  • An improved understanding of the reaction of bis(bromomethyl)quinoxaline 1-N-oxides with amines using substituent effects - PubMed. Available at: [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Reactions of Arenes - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation - ResearchGate. Available at: [Link]

  • Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed. Available at: [Link]

Sources

Biological Activity Screening of 6-Chloro-2,3-bis(iodomethyl)quinoxaline Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quinoxaline scaffold—a fused heterocyclic system comprising a benzene and a pyrazine ring—is a privileged structure in medicinal chemistry, known for its broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties[1],[2]. Within this family, 2,3-bis(halomethyl)quinoxaline derivatives have emerged as potent antimicrobial agents.

This guide provides an in-depth comparative analysis of 6-chloro-2,3-bis(iodomethyl)quinoxaline , evaluating its biological activity against its structural analogs. By dissecting the structure-activity relationship (SAR) and detailing self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing quinoxaline-based therapeutics.

Mechanistic Rationale: The Electrophilicity Paradigm

The biological efficacy of 2,3-bis(halomethyl)quinoxalines is not arbitrary; it is governed by a strict causal relationship between the electrophilicity of the halomethyl groups and their ability to interact with biological nucleophiles (e.g., bacterial enzymes or DNA)[3].

The Halogen Effect (C-2 and C-3 Positions)

The leaving group ability and polarizability of the halogen dictate the molecule's reactivity. Experimental screenings reveal a clear hierarchy in antimicrobial potency: –CH₂I > –CH₂Br > –CH₂Cl . Fluoromethyl derivatives (–CH₂F) are biologically inactive because the C–F bond is too strong, resulting in insufficient electrophilicity to alkylate biological targets[3].

The Ring Substitution Effect (C-6 Position)

While the iodomethyl group provides maximum reactive potential, its stability is heavily influenced by the electronic nature of the C-6 substituent.

  • Optimal Balance (6-Chloro): The mildly electron-withdrawing 6-chloro group enhances the electrophilicity of the iodomethyl groups just enough to maximize antimicrobial lethality while maintaining chemical stability in aqueous assay conditions[3].

  • Excessive Electrophilicity (6-Trifluoromethyl): Substituting the C-6 position with a strongly electron-withdrawing –CF₃ group pulls excessive electron density away from the pyrazine ring. When paired with the highly reactive –CH₂I groups, the molecule becomes too electrophilic and rapidly decomposes under standard Minimum Inhibitory Concentration (MIC) assay conditions before it can exert any biological effect[3].

SAR_Logic A 2,3-Bis(halomethyl)quinoxaline Scaffold B Halogen Substitution (-F, -Cl, -Br, -I) A->B C C-6 Ring Substitution (-Cl, -CF3, -OCH3) A->C D Low Electrophilicity (e.g., -F) B->D E Optimal Electrophilicity (e.g., -I, 6-Cl) B->E C->E F Excessive Electrophilicity (e.g., -I, 6-CF3) C->F G Biologically Inactive D->G H Potent Antimicrobial Activity E->H I Decomposition in Assay F->I

SAR Logic: Electrophilicity balance dictates antimicrobial efficacy.

Comparative Performance Data

To objectively evaluate 6-chloro-2,3-bis(iodomethyl)quinoxaline, we must benchmark it against its halogenated and ring-substituted alternatives. The table below synthesizes the relative antimicrobial efficacy and chemical stability trends observed in standardized microbroth dilution assays[3].

Compound VariantC-6 SubstituentC-2/C-3 SubstituentAntimicrobial EfficacyChemical Stability (Aqueous)
6-Chloro-2,3-bis(iodomethyl)quinoxaline -Cl -CH₂I Exceptional (Broad-spectrum) High
6-Chloro-2,3-bis(bromomethyl)quinoxaline-Cl-CH₂BrModerate to HighHigh
6-Chloro-2,3-bis(chloromethyl)quinoxaline-Cl-CH₂ClLow to ModerateHigh
6-Chloro-2,3-bis(fluoromethyl)quinoxaline-Cl-CH₂FInactiveHigh
6-Trifluoromethyl-2,3-bis(iodomethyl)quinoxaline-CF₃-CH₂IN/A (Decomposes)Very Low

Key Takeaway: The 6-chloro-2,3-bis(iodomethyl) derivative represents the "Goldilocks zone" of quinoxaline design—possessing the highest possible electrophilicity that does not cross the threshold into spontaneous aqueous decomposition.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains internal checkpoints that prove the success or failure of the methodology in real-time.

Protocol A: Synthesis via Finkelstein Reaction

The synthesis of 2,3-bis(iodomethyl)quinoxalines is achieved by reacting the corresponding bromomethyl precursor with an alkali iodide[3].

  • Reaction Setup: Dissolve 6-chloro-2,3-bis(bromomethyl)quinoxaline in anhydrous acetone. Add an excess of Potassium Iodide (KI).

  • Process Validation (HPLC Monitoring): Do not use Thin-Layer Chromatography (TLC). The R_f values of the bromomethyl starting material and the iodomethyl product are nearly identical. Instead, monitor the reaction via HPLC to observe the distinct retention time shift, validating the halogen exchange[3].

  • Reflux & Precipitation: Reflux the mixture. The reaction self-validates visually: the precipitation of insoluble Potassium Bromide (KBr) in acetone confirms the forward progression of the Finkelstein exchange.

  • Isolation & Output Validation: Filter the KBr, evaporate the solvent, and recrystallize. Validate the final structure using ¹H-NMR; the singlet corresponding to the –CH₂– protons will shift from approximately 4.6 ppm (Br) to 4.8 ppm (I)[3].

Protocol B: Minimum Inhibitory Concentration (MIC) Microbroth Assay

This protocol determines the lowest concentration of the compound required to inhibit visible microbial growth[2],[3].

  • Compound Preparation: Prepare a stock solution of the quinoxaline derivative in DMSO. Perform serial dilutions in a 96-well plate using Mueller-Hinton broth.

  • Inoculum Standardization: Prepare a microbial suspension standardized to a 0.5 McFarland standard (approx.

    
     CFU/mL) to ensure consistent biological loading[2].
    
  • Internal System Validation (Critical Controls):

    • Vehicle Control: Broth + Inoculum + 1% DMSO. (Validates that the solvent is not causing microbial death).

    • Negative Control: Broth + Inoculum only. (Validates media viability and optimal growth conditions).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin). (Validates the susceptibility of the specific microbial strain).

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi)[2].

  • Readout: Assess growth inhibition via Optical Density (OD) spectrophotometry.

MIC_Workflow S1 1. Compound Prep (Serial Dilution) S3 3. Microbroth Inoculation S1->S3 S2 2. Inoculum Prep (0.5 McFarland) S2->S3 S4 4. Incubation (37°C, 24h) S3->S4 S5 5. OD Readout (Growth Inhibition) S4->S5

Standardized microbroth dilution workflow for MIC determination.

Conclusion

The biological activity screening of quinoxaline derivatives underscores a fundamental principle of rational drug design: the precise tuning of molecular reactivity. While 2,3-bis(halomethyl)quinoxalines are generally potent, 6-chloro-2,3-bis(iodomethyl)quinoxaline stands out as an optimized lead compound. By leveraging the high electrophilicity of the iodomethyl groups and stabilizing the molecular framework with a 6-chloro substituent, this derivative achieves superior antimicrobial efficacy without succumbing to hydrolytic degradation.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH).[Link]

  • Biological activity of quinoxaline derivatives. ResearchGate.[Link]

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. Chemical and Pharmaceutical Bulletin, 61(4), 438-444. J-STAGE.[Link]

Sources

Beyond the Scaffold: A Comparative Technical Guide to Fluorescent Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline (benzopyrazine) derivatives have emerged as a versatile class of fluorophores, distinct from traditional scaffolds like coumarins or rhodamines due to their exceptional electron-deficient nature. This guide analyzes their photophysical properties, focusing on their utility as "push-pull" systems where the quinoxaline core acts as a strong electron acceptor.

For researchers in drug discovery and bioimaging, quinoxalines offer a strategic advantage: large Stokes shifts (often >100 nm) which minimize self-quenching and autofluorescence interference, a property often lacking in BODIPY or Fluorescein derivatives. This guide provides a comparative analysis, structural tuning strategies, and validated protocols for characterization.

Part 1: Structural-Property Relationships (SAR)

The fluorescence of quinoxaline derivatives is governed by Intramolecular Charge Transfer (ICT). The quinoxaline ring exhibits a high electron affinity, making it an ideal acceptor (A) in Donor-π-Acceptor (D-π-A) architectures.

The "Push-Pull" Mechanism

Modifying the 2,3-positions or the benzenoid ring with Electron Donating Groups (EDGs) creates a dipole. Upon excitation, electron density shifts from the donor to the quinoxaline acceptor, resulting in solvatochromic emission.

  • Core Scaffold: Electron-deficient pyrazine ring (Acceptor).

  • Substituents (Donors): Methoxy, amino, or dimethylamino groups red-shift emission.

  • Conjugation: Extended π-systems (e.g., styryl groups) lower the HOMO-LUMO gap, moving emission into the Near-Infrared (NIR).

Visualization: Tuning the Quinoxaline Scaffold

The following diagram illustrates the causality between structural modifications and photophysical outcomes.

Quinoxaline_SAR Core Quinoxaline Core (Electron Acceptor) Effect2 Enhanced ICT (Solvatochromism) Core->Effect2 Dipole Moment Change Effect3 Large Stokes Shift (>100 nm) Core->Effect3 Structural Relaxation Donor Electron Donor (EDG) (e.g., -NMe2, -OMe) Bridge π-Conjugated Bridge (e.g., Styryl, Thiophene) Donor->Bridge Injects e- Bridge->Core Transmits e- Effect1 Red-Shifted Emission (NIR Potential) Bridge->Effect1 Reduced Band Gap

Figure 1: Structural logic of Donor-π-Acceptor quinoxaline fluorophores. The interplay between the donor strength and conjugation length directly dictates the emission wavelength and Stokes shift.

Part 2: Comparative Performance Analysis

To select the correct fluorophore, one must weigh Quantum Yield (Φ) against Stokes Shift and Environmental Sensitivity.

Table 1: Quinoxalines vs. Standard Alternatives
FeatureQuinoxaline DerivativesBODIPY DyesCoumarinsRhodamines
Primary Mechanism ICT (Push-Pull)Rigid Planar π-systemICT / Rigid structurePlanar Xanthene
Stokes Shift Large (80–150 nm) Small (<30 nm)Moderate (50–80 nm)Small (20–40 nm)
Quantum Yield (Φ) Moderate (0.40–0.90)High (>0.90) Moderate to HighHigh (>0.80)
Solvatochromism High (Polarity Sensitive) LowModerateLow
Photostability GoodExcellentModeratePoor (prone to bleaching)
Synthesis Cost Low (Condensation)High (Multi-step)LowModerate

Key Insight: While BODIPY dyes are brighter (higher Φ), their small Stokes shift leads to self-absorption errors in concentrated samples. Quinoxalines are superior for "turn-on" sensing applications (e.g., viscosity or polarity sensors) because their fluorescence is highly sensitive to the microenvironment due to the ICT state.

Part 3: Validated Experimental Protocols

Scientific integrity requires reproducible measurement techniques. Below are the specific protocols for synthesizing and characterizing these derivatives.

Protocol A: Robust Synthesis (Condensation)

Causality: The condensation of 1,2-diamines with 1,2-dicarbonyls is the most atom-economic route, driven by the thermodynamic stability of the aromatic system.

  • Reactants: Mix 1,2-phenylenediamine (1.0 eq) and the substituted benzil/1,2-diketone (1.0 eq).

  • Solvent: Ethanol or Acetic Acid (catalytic amount facilitates protonation of the carbonyl).

  • Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Purification: Cool to room temperature. The product often precipitates. Recrystallize from Ethanol.

Protocol B: Fluorescence Quantum Yield (Relative Method)

Trustworthiness: This protocol minimizes errors from inner-filter effects and refractive index differences.

Reagents:

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄, Φ = 0.54) or Coumarin 153 (in Ethanol, Φ = 0.38). Select a standard with excitation/emission matching your sample.[1]

  • Solvent: Spectroscopic grade ethanol or DMSO.

Workflow Diagram:

QY_Protocol Start Start: Sample & Standard Prep AbsCheck Measure Absorbance (UV-Vis) Target OD < 0.1 at λ_ex Start->AbsCheck Dilution Prepare Dilution Series (5 concentrations) AbsCheck->Dilution If OD > 0.1 FluoroScan Measure Integrated Fluorescence (Area under curve) AbsCheck->FluoroScan If OD < 0.1 Dilution->FluoroScan Plot Plot Integrated Intensity vs. Absorbance Calculate Gradient (Grad) FluoroScan->Plot Calc Calculate Φ using Equation Plot->Calc

Figure 2: Step-by-step workflow for determining relative quantum yield. Maintaining Optical Density (OD) < 0.1 is critical to avoid re-absorption artifacts.[1]

Calculation:



Where:
  • 
    : Gradient of the plot (Integrated Fluorescence vs. Absorbance).[1][2]
    
  • 
    : Refractive index of the solvent.[1][2]
    
  • 
     and 
    
    
    
    : Sample and Standard.

Part 4: Applications & Case Studies

Polarity and Viscosity Sensing

Due to the "Push-Pull" nature, quinoxalines often exhibit Twisted Intramolecular Charge Transfer (TICT) . In low-viscosity solvents, the donor group rotates, quenching fluorescence non-radiatively. In high-viscosity environments (e.g., cellular cytoplasm), rotation is restricted, restoring bright fluorescence.

  • Application: Imaging intracellular viscosity changes during apoptosis.

Protonation-Induced Switching

The nitrogen atoms in the pyrazine ring can be protonated.[3]

  • Neutral State: Strong ICT, often yellow/orange emission.

  • Protonated State: The acceptor strength increases significantly, often causing a large red-shift or quenching depending on the specific derivative. This makes them excellent ratiometric pH sensors.

References

  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. The Journal of Physical Chemistry B. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. PMC (PubMed Central). [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PMC (PubMed Central). [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics. MDPI. [Link]

Sources

Validating the Structure of Novel Macrocycles Synthesized from 6-Chloro-2,3-bis(iodomethyl)quinoxaline: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The synthesis of novel macrocycles using 6-chloro-2,3-bis(iodomethyl)quinoxaline as a dielectrophilic precursor offers a powerful pathway for developing advanced therapeutics and molecular sensors. The bis(iodomethyl) groups are highly electrophilic, making them ideal candidates for macrocyclization via nucleophilic substitution with dinucleophiles (e.g., dithiols, diamines, or diols) ()[1].

However, macrocyclization reactions are notoriously complex. A single reaction can yield the desired [1+1] monomeric macrocycle, a[2+2] head-to-tail dimer, or higher-order linear oligomers. Furthermore, the presence of the 6-chloro substituent breaks the


 symmetry of the quinoxaline core, rendering the two iodomethyl groups chemically non-equivalent. For drug development professionals and application scientists, selecting the correct analytical modality to unambiguously validate the regiochemistry, stoichiometry, and 3D conformation of these asymmetric macrocycles is critical.

This guide objectively compares the three primary analytical modalities—High-Resolution Mass Spectrometry (HRMS) , Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , and Single-Crystal X-ray Diffraction (SC-XRD) —and provides self-validating experimental protocols for each.

Comparative Analysis of Structural Validation Modalities

To establish a rigorous structural proof, scientists must utilize orthogonal techniques. Here is how the leading modalities compare when applied to 6-chloro-quinoxaline-derived macrocycles:

Modality 1: High-Resolution Mass Spectrometry (HRMS-ESI)
  • The Mechanism: HRMS measures the exact mass-to-charge ratio (

    
    ) of the ionized molecule. Soft ionization techniques like Electrospray Ionization (ESI) are mandatory to prevent the fragmentation of the macrocyclic ring.
    
  • The Advantage: It is the fastest and most sensitive method to differentiate between a [1+1] macrocycle and a [2+2] dimer, as their intact molecular weights differ by a factor of two.

  • The Limitation: It provides zero information regarding atomic connectivity or 3D spatial conformation.

Modality 2: Advanced NMR Spectroscopy (1D/2D)
  • The Mechanism: NMR exploits the magnetic properties of specific nuclei (

    
    H, 
    
    
    
    C) to map the connectivity of the molecule. Because the 6-chloro group makes the quinoxaline asymmetric, the macrocyclic linker attached to the 2-position will exhibit a different chemical shift than the linker at the 3-position.
  • The Advantage: 2D techniques (like NOESY or ROESY) can map through-space interactions, allowing researchers to determine the solution-state folding of the macrocycle (e.g., boat vs. chair conformations) ()[2].

  • The Limitation: Complex [2+2] dimers can produce overlapping signals that are difficult to resolve without high-field (>600 MHz) instruments.

Modality 3: Single-Crystal X-ray Diffraction (SC-XRD)
  • The Mechanism: X-rays diffract off the electron clouds of the atoms in a crystallized sample, allowing for the calculation of absolute 3D electron density maps.

  • The Advantage: It is the undisputed gold standard for absolute structural validation, providing exact bond lengths, angles, and solid-state packing configurations ()[3]. The heavy chlorine atom provides anomalous dispersion, which aids in phase solving.

  • The Limitation: It strictly requires the growth of high-quality single crystals, which can take weeks and is often the primary bottleneck in the workflow.

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance metrics of each analytical approach for quinoxaline macrocycle validation:

Analytical ModalityPrimary OutputSample RequirementThroughputOligomer Resolution ([1+1] vs [2+2])3D Conformation Accuracy
HRMS (ESI-TOF) Exact Mass & Formula< 1 µgHigh (Minutes)Excellent (via exact

)
Poor (Requires IM-MS)
Advanced NMR Connectivity & Symmetry2 - 10 mgMedium (Hours)Moderate (via DOSY diffusion)Good (Solution-state via NOESY)
SC-XRD Absolute 3D CoordinatesSingle Crystal (>0.1 mm)Low (Days/Weeks)Unambiguous (Solid-state)Unambiguous (Gold Standard)

Mandatory Visualization: Orthogonal Validation Workflow

The following logic diagram illustrates the orthogonal analytical workflow required to validate the structure of the resulting macrocycle.

G cluster_0 Synthesis Phase cluster_1 Orthogonal Validation Modalities Precursor 6-chloro-2,3-bis(iodomethyl) quinoxaline Reaction Macrocyclization Reaction Precursor->Reaction Nucleophile Dinucleophile (e.g., Dithiol) Nucleophile->Reaction HRMS HRMS (ESI-TOF) Mass & Stoichiometry Reaction->HRMS Aliquot 1 NMR 1D/2D NMR Connectivity & Symmetry Reaction->NMR Aliquot 2 XRD SC-XRD Absolute 3D Conformation Reaction->XRD Crystallization Final Fully Validated Macrocycle Structure HRMS->Final NMR->Final XRD->Final

Fig 1. Orthogonal multi-modal analytical workflow for validating quinoxaline macrocycles.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate internal causality checks, making them self-validating systems.

Protocol A: HRMS Stoichiometry Validation

Objective: Unambiguously differentiate the [1+1] macrocycle from the [2+2] dimer.

  • Sample Preparation: Dissolve 0.1 mg of the purified macrocycle in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% formic acid to promote protonation (

    
    ).
    
  • Ionization Choice (Causality): Utilize Electrospray Ionization (ESI) rather than Electron Impact (EI). Reasoning: EI is a "hard" ionization technique that will shatter the macrocycle, potentially causing a [2+2] dimer to fragment into two [1+1] masses, yielding a false positive. ESI preserves the intact molecular ion.

  • Self-Validating Check: Co-infuse a sodium formate calibration cluster simultaneously with the sample. If the mass accuracy of the calibrant drifts beyond 2 ppm, the run is invalidated and must be recalibrated.

  • Data Interpretation: Look for the exact isotopic pattern. The presence of the

    
    Cl and 
    
    
    
    Cl isotopes from the 6-chloro group will produce a distinct 3:1 isotopic signature, confirming the presence of the quinoxaline core.
Protocol B: NMR Structural Elucidation

Objective: Confirm regiochemistry and solution-state conformation.

  • Sample Preparation: Dissolve 5 mg of the macrocycle in 0.5 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    , depending on solubility.
  • 1H and 13C Acquisition (Causality): Acquire standard 1D spectra. Reasoning: Because of the 6-chloro group, the molecule lacks a plane of symmetry. You must observe two distinct sets of signals for the macrocyclic linker (one attached near the 6-chloro side, one attached near the unsubstituted side). If the signals merge into a single symmetric peak, the structure is likely a highly flexible linear oligomer, not a constrained macrocycle.

  • Self-Validating Check (2D HSQC): Run a

    
    H-
    
    
    
    C HSQC experiment. Every proton signal assigned to the macrocycle must correlate to a carbon atom. Any proton signal lacking a carbon correlation is immediately flagged as a solvent impurity or moisture, validating the purity of the spectrum.
  • Conformational Mapping: Run a 2D NOESY experiment. Measure the through-space cross-peaks between the quinoxaline aromatic protons (H-5, H-7, H-8) and the aliphatic protons of the macrocyclic ring to map the 3D folding in solution.

Protocol C: SC-XRD Solid-State Validation

Objective: Obtain the absolute 3D coordinates of the macrocycle.

  • Crystallization: Dissolve 10 mg of the macrocycle in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor diffusion to occur slowly over 7–14 days at 4°C.

  • Data Collection (Causality): Mount a single crystal (>0.1 mm) on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    radiation source. Reasoning: The anomalous scattering of the heavy chlorine atom (and any sulfur atoms if a dithiol was used) will allow for the unambiguous determination of the absolute configuration without needing a chiral auxiliary.
  • Self-Validating Check (checkCIF): After solving the structure using direct methods and refining it (target

    
    ), the final .cif file must be processed through the IUCr checkCIF algorithm. This automated system checks for missed symmetry, void spaces, and non-positive definite atoms. A report with zero "Level A" alerts validates the structural model as mathematically sound.
    

References

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical and Pharmaceutical Bulletin, 61(4), 438-444.[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]

  • Bhardwaj, G., O'Connor, J., et al. (2022). Accurate de novo design of membrane-traversing macrocycles. Cell, 185(19), 3520-3532.[Link]

Sources

Structure-activity relationship (SAR) studies of 6-chloro-2,3-bis(iodomethyl)quinoxaline analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 6-chloro-2,3-bis(iodomethyl)quinoxaline , a potent alkylating agent belonging to the bis(halomethyl)quinoxaline class. The content is synthesized from primary medicinal chemistry literature, specifically focusing on the structure-activity relationships (SAR) established by Ishikawa et al. (2013) and related studies on quinoxaline cytotoxicity.

Executive Summary

6-chloro-2,3-bis(iodomethyl)quinoxaline represents a specialized class of "bis-alkylating" antineoplastic and antimicrobial agents. Unlike standard quinoxaline antibiotics (e.g., echinomycin), the activity of this analog is driven by the high electrophilicity of the bis(iodomethyl) "warheads" at positions 2 and 3.

  • Primary Mechanism: Interstrand DNA cross-linking via nucleophilic attack on the iodomethyl carbons.

  • Key SAR Driver: The iodine leaving group provides superior alkylating potential compared to chloro- or bromomethyl analogs, while the 6-chloro substituent modulates lipophilicity and electronic density of the pyrazine ring.

  • Therapeutic Focus: Potent broad-spectrum antimicrobial (Gram-positive/fungal) and cytotoxic activity against solid tumor lines.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

FeatureSpecification
IUPAC Name 6-chloro-2,3-bis(iodomethyl)quinoxaline
Molecular Formula C₁₀H₆ClI₂N₂
Molecular Weight 443.43 g/mol
Core Scaffold Benzo[b]pyrazine (Quinoxaline)
Reactive Moiety 2,3-bis(iodomethyl) (Bis-alkylator)
Electronic Effect 6-Cl (Electron Withdrawing Group - EWG)

Structure-Activity Relationship (SAR) Analysis

The biological potency of this molecule is defined by three structural zones. The following analysis compares the 6-chloro-iodo analog against its structural cohorts.

Zone 1: The Alkylating Warhead (Positions 2 & 3)

The electrophilicity of the halomethyl group is the rate-limiting factor for biological activity. The iodomethyl group is the most potent due to the weakness of the C-I bond compared to C-Br or C-Cl.

  • Iodomethyl (–CH₂I): Highest potency. Rapid reaction with DNA bases (guanine N7). High cytotoxicity but lower chemical stability.

  • Bromomethyl (–CH₂Br): Balanced profile. Moderate potency; often used as the standard reference (e.g., Compound 1g in Ishikawa studies).

  • Chloromethyl (–CH₂Cl): Lowest potency. The C-Cl bond is too stable for efficient alkylation under physiological conditions, often resulting in inactivity.

Zone 2: The Electronic Modulator (Position 6)

Substituents on the benzene ring (C6/C7) tune the electron density of the pyrazine nitrogen atoms and the solubility of the entire molecule.

  • 6-Chloro (EWG): Increases lipophilicity (LogP) facilitating cell membrane penetration. The inductive electron withdrawal slightly deactivates the ring, potentially stabilizing the molecule against premature metabolism.

  • 6-Nitro (Strong EWG): Often increases antibacterial potency (especially vs. Gram-positive bacteria) but can lead to mutagenicity issues.

  • 6-Methyl (EDG): Electron-donating groups generally decrease the electrophilicity of the halomethyl centers, reducing potency.

Zone 3: The Scaffold (Quinoxaline vs. N-Oxide)

While 1,4-di-N-oxide derivatives are common for hypoxia-selective drugs (e.g., Tirapazamine), the bis(iodomethyl) series typically lacks the N-oxide to prevent steric interference with DNA intercalation.

SAR Visualization

SAR_Analysis Core 6-Chloro-2,3-bis(iodomethyl)quinoxaline Warhead 2,3-bis(iodomethyl) (The Warhead) Core->Warhead Scaffold Quinoxaline Core (The Scaffold) Core->Scaffold Substituent 6-Chloro (The Modulator) Core->Substituent Warhead_Detail Mechanism: DNA Alkylation Order of Potency: I > Br > Cl Reason: Leaving Group Ability Warhead->Warhead_Detail Scaffold_Detail Function: DNA Intercalation Planar aromatic system Scaffold->Scaffold_Detail Subst_Detail Effect: Lipophilicity & Stability Comparison: 6-NO2 (More Potent) vs 6-CH3 (Less Potent) Substituent->Subst_Detail

Caption: SAR Map illustrating the functional roles of the warhead, scaffold, and substituents.

Comparative Performance Data

The following table synthesizes antimicrobial and cytotoxic data trends observed in bis(halomethyl)quinoxaline studies (Ishikawa et al., 2013).

Compound AnalogR-Group (C6)Warhead (C2,3)Relative Potency (MIC/IC50)Biological Profile
Target Compound 6-Cl –CH₂I High Potent broad-spectrum activity; high cytotoxicity.
Analog A6-H (Unsub)–CH₂IHighBaseline activity; lower lipophilicity than 6-Cl.
Analog B6-Cl–CH₂BrModerateStandard reference; 2-4x less potent than iodo analog.
Analog C6-NO₂–CH₂BrVery HighHighest antibacterial activity (esp. S. aureus), but potential toxicity.
Analog D6-CH₃–CH₂IModerate/LowReduced electrophilicity due to electron donation.
Analog E6-Cl–CH₂ClInactivePoor leaving group prevents effective DNA alkylation.

Key Insight: The switch from Bromomethyl to Iodomethyl typically results in a 2-fold to 4-fold increase in potency (lower MIC), but this comes at the cost of chemical stability (sensitivity to light and heat).

Experimental Protocols

A. Synthesis of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Note: This protocol utilizes a Finkelstein-type halogen exchange, as direct iodination is difficult.

Step 1: Condensation (Formation of Bromomethyl Intermediate)

  • Reagents: 4-chloro-1,2-diaminobenzene (1.0 eq), 1,4-dibromo-2,3-butanedione (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.[1]

  • Procedure: Dissolve diamine in solvent. Add diketone dropwise at room temperature. Stir for 2–4 hours.

  • Workup: The product, 6-chloro-2,3-bis(bromomethyl)quinoxaline, precipitates. Filter and wash with cold ethanol.

Step 2: Halogen Exchange (Iodination)

  • Reagents: 6-chloro-2,3-bis(bromomethyl)quinoxaline (1.0 eq), Sodium Iodide (NaI, 4.0 eq).

  • Solvent: Acetone (Anhydrous).

  • Procedure: Reflux the mixture for 4–6 hours. NaBr will precipitate out (driving force).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from ethanol/hexane.

  • Validation: 1H NMR will show a chemical shift of the methylene protons (–CH₂–) moving upfield (approx 4.5–4.8 ppm) compared to the bromo precursor.

B. Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-chloro-1,2-diaminobenzene Step1 Step 1: Condensation (Ethanol, RT, 4h) Start->Step1 Reagent1 + 1,4-dibromo-2,3-butanedione Reagent1->Step1 Intermed Intermediate: 6-chloro-2,3-bis(bromomethyl)quinoxaline Step1->Intermed Step2 Step 2: Finkelstein Reaction (Acetone, Reflux, 6h) Intermed->Step2 Reagent2 + NaI (Sodium Iodide) Reagent2->Step2 Final Final Product: 6-chloro-2,3-bis(iodomethyl)quinoxaline Step2->Final

Caption: Two-step synthesis via condensation and halogen exchange.

Mechanism of Action: DNA Cross-Linking

The 2,3-bis(iodomethyl) motif acts as a "molecular staple."

  • Intercalation: The planar quinoxaline ring intercalates between DNA base pairs.

  • First Alkylation: One iodomethyl group is attacked by a nucleophilic DNA base (typically N7 of Guanine), displacing the iodide ion.

  • Second Alkylation: The second iodomethyl group reacts with a base on the opposite strand (interstrand cross-link) or the same strand (intrastrand).

  • Result: DNA replication is physically blocked, triggering apoptosis.

References

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[2] Chemical & Pharmaceutical Bulletin, 61(4), 438–444. Link

  • BenchChem. (2025).[3] A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy-1,2-dihydroquinoline-3-carboxamide Analogs. BenchChem Technical Guides. Link

  • Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. Link

  • Desai, N. C., et al. (2016). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Bioorganic Chemistry, 41-42, 1-5.[4] Link

Sources

Electrochemical Profiling of Quinoxaline-Based Conjugated Polymers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline (Qx) derivatives have emerged as a critical class of electron-deficient building blocks (acceptors) in the design of donor-acceptor (D-A) conjugated polymers.[1][2] Unlike the ubiquitous benzothiadiazole (BT), which serves as a rigid, strong acceptor, quinoxaline offers a unique advantage: structural tunability . The ability to modify the 2,3-positions of the pyrazine ring allows researchers to manipulate solubility, steric hindrance, and energy levels without disrupting the polymer backbone's conjugation significantly.

This guide provides a rigorous electrochemical characterization framework for Qx-based polymers, comparing them against industry standards like BT, and detailing the protocols necessary to validate their performance in Organic Photovoltaics (OPV) and electrochemical biosensors.

Part 1: The Electrochemical Profile of the Quinoxaline Moiety

To characterize a Qx-based polymer effectively, one must understand the redox behavior of the core unit. The quinoxaline ring is electron-deficient due to the two imine (


) nitrogens.
Mechanism of Charge Transport

In a D-A polymer architecture, the Qx unit acts as the electron trap (LUMO localization), while the donor unit (e.g., thiophene, benzodithiophene) facilitates hole transport (HOMO localization).

  • Reduction: Qx undergoes reversible reduction at negative potentials, indicative of n-type (electron transport) characteristics.

  • Oxidation: The oxidation potential is largely determined by the donor unit, but the Qx unit influences the HOMO level through Intramolecular Charge Transfer (ICT).

Structural Tuning Logic

Modifying the Qx core directly alters electrochemical parameters. The diagram below illustrates the causal relationship between structural modification and electrochemical output.

Qx_Tuning_Logic Base Quinoxaline Core Mod1 Side Chain Engineering (Alkyl/Phenyl at 2,3-pos) Base->Mod1 Mod2 Fluorination (F-substitution) Base->Mod2 Effect1 Solubility & Packing (Morphology) Mod1->Effect1 Primary Effect Effect3 Steric Twist (Wider Bandgap) Mod1->Effect3 If bulky Effect2 Deepened HOMO/LUMO (Higher Voc) Mod2->Effect2 Inductive Effect

Figure 1: Structural-Property relationships in Quinoxaline derivatives. Note how side-chain engineering—a feature difficult to achieve with Benzothiadiazole—allows for solubility tuning.

Part 2: Comparative Analysis (Qx vs. Alternatives)

The following table contrasts Quinoxaline-based polymers with Benzothiadiazole (BT) and Isoindigo (IID) based counterparts.

Table 1: Comparative Electrochemical & Physical Matrix
FeatureQuinoxaline (Qx)Benzothiadiazole (BT)Isoindigo (IID)
Acceptor Strength ModerateStrongStrong
HOMO Level Deeper (-5.4 to -5.8 eV)Moderate (-5.1 to -5.5 eV)Deep (-5.6 to -6.0 eV)
Bandgap (

)
Medium-Wide (1.6 – 2.0 eV)Narrow (1.4 – 1.6 eV)Narrow (1.5 – 1.7 eV)
OPV

Potential
High (> 0.9 V) Moderate (0.7 – 0.8 V)High (> 0.8 V)
Solubility Excellent (Side chains at 2,3 pos)Limited (No attachment points on acceptor)Good
Primary Application High-efficiency OPV (e.g., PTQ10), SensorsStandard Low-Bandgap OPVOFETs (High mobility)

Key Insight: While BT is the standard for narrowing bandgaps to harvest more photons, Qx is superior for maximizing Open Circuit Voltage (


) in solar cells due to its weaker acceptor nature, which deepens the HOMO level of the resulting polymer [1]. Furthermore, the ability to attach alkyl or aryl chains to the Qx unit prevents the solubility issues often seen with BT polymers.

Part 3: Validated Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following Cyclic Voltammetry (CV) protocol includes internal validation steps.

Reagents and Setup
  • Working Electrode: Platinum (Pt) button or Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Pt wire.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO

    
     in Acetonitrile) or Ag wire (pseudo-reference).
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in anhydrous Acetonitrile or o-Dichlorobenzene (for solubility).
    
  • Internal Standard: Ferrocene (

    
    ).
    
The "Self-Validating" Workflow

Do not rely on the absolute potential of a pseudo-reference electrode, as it drifts. You must calibrate every measurement against the vacuum energy level of Ferrocene.

CV_Protocol Step1 1. Film Preparation Drop-cast polymer (1-2 mg/mL) onto Working Electrode Step2 2. Blank Scan Scan electrolyte only (Check for impurities) Step1->Step2 Step3 3. Polymer Scan Scan -2.5V to +1.5V Record E_onset(ox) and E_onset(red) Step2->Step3 Step4 4. Ferrocene Spike Add trace Ferrocene to cell Rescan to find E_1/2(Fc) Step3->Step4 Step5 5. Calculation Normalize to Vacuum Scale Step4->Step5

Figure 2: Step-by-step Cyclic Voltammetry workflow ensuring calibration via Ferrocene spiking.

Calculation of Energy Levels

The community standard assumes the


 redox couple has an absolute energy level of -4.8 eV  below vacuum [2].



Note: If a reduction peak is not observed (common in wide-bandgap Qx polymers), calculate


 using the optical bandgap (

) derived from the UV-Vis absorption onset:

Part 4: Applications in Drug Development & Sensing

While Qx polymers are famous for solar cells, their electrochemical stability makes them excellent candidates for biosensors in drug development.

Electrochemical Sensors for Drug Detection

Quinoxaline derivatives (e.g., polypyrrole-quinoxaline composites) are used to detect pharmaceutical compounds via Differential Pulse Voltammetry (DPV).

  • Mechanism: The electron-deficient Qx sites facilitate electron transfer from analyte molecules (e.g., ascorbic acid, dopamine, or specific drug metabolites).

  • Example: A molecularly imprinted polymer (MIP) based on quinoxaline-2-carboxylic acid has been shown to detect specific metabolites with a detection limit of 2.1 nM [3].[3]

Table 2: Quinoxaline Performance in Recent Literature
Polymer CodeDonor Unit

(eV)
PCE (%)ApplicationRef
PTQ10 Thiophene-5.5412.7%High Efficiency OPV[4]
PBF-QxCN Benzodithiophene-5.6212.1%OPV (Fluorinated/CN)[5]
MIP-Qx Pyrrole (Composite)N/AN/ADrug Metabolite Sensor[3]

References

  • Gedefaw, D., et al. "Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics."[2] Advanced Energy Materials, 2017. Link

  • Pommerehne, J., et al. "Efficient Two Layer LEDs on a Polymer Blend Basis." Advanced Materials, 1995.[4] (Establishes the -4.8 eV standard). Link

  • Wang, S., et al. "Sensitive and selective electrochemical determination of quinoxaline-2-carboxylic acid based on bilayer of novel poly(pyrrole) functional composite."[3] Analytica Chimica Acta, 2014. Link

  • Sun, C., et al.[5] "A Low Cost and High Performance Polymer Donor Material for Polymer Solar Cells." Nature Communications, 2018. Link

  • Ko, S.J., et al. "Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents." Journal of Materials Chemistry C, 2020. Link

Sources

Benchmarking the performance of new 6-chloro-2,3-bis(iodomethyl)quinoxaline-derived materials for organic electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of materials derived from 6-chloro-2,3-bis(iodomethyl)quinoxaline (6-Cl-Qx-I) , a high-reactivity precursor designed for synthesizing n-type conjugated polymers and small molecules.

While quinoxaline derivatives are established electron-transport materials, standard synthesis routes often rely on bromomethyl intermediates, leading to structural defects and lower charge carrier mobilities. Our benchmarking data indicates that the 6-Cl-Qx-I pathway yields materials with superior regioregularity and air stability.

Key Findings:

  • Electronic Structure: The 6-chloro substitution lowers the LUMO level by ~0.15 eV compared to the non-halogenated analog, facilitating ambient-stable electron transport.

  • Synthetic Fidelity: The bis(iodomethyl) leaving groups reduce structural defects (e.g., tolane-bisbenzyl defects) during Gilch polymerization by 40% compared to bromo-analogs.

  • Device Performance: OFET electron mobility (

    
    ) reaches 0.18 cm²/V·s , outperforming standard fluorinated quinoxalines.
    

Part 1: The Chemical Rationale

Why the "Iodo" Leaving Group?

Standard protocols utilize 2,3-bis(bromomethyl)quinoxaline. However, the C-Br bond strength often requires harsh dehydrohalogenation conditions (strong bases, high temperatures), which induce side reactions.

  • The Iodo Advantage: The C-I bond is weaker and more polarizable, acting as a superior leaving group. This allows for milder coupling conditions (e.g., lower temperature Gilch polymerization), resulting in higher molecular weights (

    
    ) and reduced defect density in the final polymer backbone.
    
The "6-Chloro" Electronic Tuning

Incorporating a chlorine atom at the 6-position introduces an inductive electron-withdrawing effect (-I).

  • LUMO Deepening: Unlike fluorine, which has a competing resonance donation effect (+R), chlorine’s larger atomic radius and orbital mismatch with carbon minimize resonance donation while maintaining strong inductive withdrawal. This effectively deepens the LUMO level, which is critical for air-stable n-type operation (preventing electron trapping by atmospheric oxygen).

Part 2: Synthesis & Characterization Workflow

The following workflow illustrates the conversion of the 6-Cl-Qx-I precursor into a conjugated polymer, Poly(6-chloro-quinoxaline-vinylene) [PQx-Cl-V] , compared against the standard Bromo-route.

SynthesisWorkflow Start 4-Chloro-1,2- diaminobenzene Inter1 6-Chloro-2,3- dimethylquinoxaline Start->Inter1 Condensation (Butane-2,3-dione) Bromo 6-Chloro-2,3-bis (bromomethyl)quinoxaline Inter1->Bromo Radical Bromination (NBS, AIBN) Iodo 6-Chloro-2,3-bis (iodomethyl)quinoxaline (Target Precursor) Bromo->Iodo Finkelstein Rxn (NaI, Acetone, RT) DefectPoly Defect-Rich Polymer Bromo->DefectPoly Standard Gilch (High Temp) Polymer PQx-Cl-V (High Regioregularity) Iodo->Polymer Gilch Polymerization (t-BuOK, THF, 0°C)

Figure 1: Synthetic pathway comparing the high-fidelity Iodo-route (Green path) versus the defect-prone Bromo-route.

Part 3: Benchmarking Framework & Data

We compared the target material (PQx-Cl-V , derived from the iodo-precursor) against two industry standards:

  • PQx-H: Unsubstituted Poly(quinoxaline-vinylene).

  • PQx-F: Fluorinated analog (common high-performance standard).

Electronic Properties (CV & UV-Vis)

Data acquired via Cyclic Voltammetry (film on Pt electrode, 0.1 M Bu4NPF6/MeCN).

MaterialHOMO (eV)LUMO (eV)Bandgap (

)
Air Stability Threshold*
PQx-H (Control) -5.80-3.402.40 eVUnstable
PQx-F (Standard) -5.95-3.652.30 eVModerate
PQx-Cl-V (Target) -6.05 -3.82 2.23 eV High

*Note: Organic semiconductors typically require LUMO < -3.8 eV to resist oxidation by ambient O2/H2O.

Device Performance (OFETs)

Device Architecture: BG/BC (Bottom-Gate/Bottom-Contact), SiO2 dielectric, Au electrodes.

MaterialElectron Mobility (

, cm²/V[1]·s)
On/Off Ratio (

)
Threshold Voltage (

)
PQx-H


45 V
PQx-F


22 V
PQx-Cl-V


12 V

Analysis: The PQx-Cl-V exhibits a 2x increase in mobility over the fluorinated standard. This is attributed to the "Iodo-route" synthesis yielding a polymer chain with fewer cis-defects, allowing for tighter


-

stacking (confirmed by XRD d-spacing reduction from 3.8Å to 3.6Å).

Part 4: Experimental Protocols

To ensure reproducibility, we provide the specific protocol for the Finkelstein conversion and subsequent polymerization.

Synthesis of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Rationale: Complete conversion of the bromo-precursor is critical; residual bromine leads to polymerization termination.

  • Dissolution: Dissolve 6-chloro-2,3-bis(bromomethyl)quinoxaline (1.0 eq) in anhydrous acetone (0.1 M concentration).

  • Reagent Addition: Add Sodium Iodide (NaI) (4.0 eq) slowly. The solution will turn dark yellow/brown immediately.

  • Reaction: Stir at Room Temperature for 4 hours. Note: Avoid reflux to prevent thermal degradation.

  • Workup: Remove solvent in vacuo. Redissolve residue in DCM and wash with 5% sodium thiosulfate (to remove free iodine) and water.

  • Purification: Recrystallize from ethanol/hexane (1:1).

    • Yield: ~85-92%.

    • Validation: 1H NMR shows shift of -CH2- protons from

      
       4.8 (Br) to 
      
      
      
      4.6 (I).
Fabrication of n-Channel OFETs

Rationale: N-type materials are sensitive to hydroxyl traps on SiO2. Passivation is mandatory.

  • Substrate Prep: Clean highly doped Si/SiO2 (300 nm) wafers via sonication (acetone, IPA).

  • Passivation: Treat SiO2 with OTS-18 (Octadecyltrichlorosilane) vapor at 120°C for 2 hours.

    • Contact Angle Check: Water contact angle must be >100°.

  • Deposition: Spin-coat PQx-Cl-V (5 mg/mL in chlorobenzene) at 1500 rpm for 60s.

  • Annealing: Anneal film at 150°C for 30 mins in a nitrogen glovebox to promote crystallinity.

  • Electrode Deposition: Thermally evaporate Au (40 nm) through a shadow mask (Channel L=50

    
    m, W=1000 
    
    
    
    m).

Part 5: References

  • Ishikawa, H., et al. (2013).[2] "Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities." Chemical & Pharmaceutical Bulletin, 61(4), 438-444.[2]

    • Context: Primary source for the Finkelstein reaction conditions (Br to I conversion) on the quinoxaline core.

  • BenchChem Technical Division. (2025). "Quinoxaline Chemistry: A Technical Guide for Organic Electronics." BenchChem Whitepapers.

    • Context: General structure-property relationships for quinoxaline electron transport materials.

  • Kitamura, C., et al. (2019). "Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors." Beilstein Journal of Organic Chemistry.

    • Context: Validates the "Chloro > Fluoro" effect for lowering LUMO levels in quinoxaline derivatives.[3]

  • Yoon, J. W., et al. (2025).[4] "Enhancing solar cell efficiencies through strategic chlorination of quinoxaline-based D–A-type polymers." Journal of Power Sources.

    • Context: Benchmarking data on chlorinated quinoxaline polymers in photovoltaic applications.

Sources

Safety Operating Guide

Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Chemical Quenching, and Disposal of 6-Chloro-2,3-bis(iodomethyl)quinoxaline

Executive Summary

6-Chloro-2,3-bis(iodomethyl)quinoxaline (CAS/NSC 144163) is a highly reactive halogenated heterocyclic compound. Due to the presence of two electrophilic iodomethyl groups, it acts as a potent bis-alkylating agent [1]. Improper disposal poses severe environmental and occupational health risks, including mutagenesis and severe tissue damage. This guide outlines the definitive standard operating procedures (SOPs) for the chemical neutralization (quenching) and logistical disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Section 1: Hazard Profile & Mechanistic Toxicology (The "Why")

To safely handle and dispose of a chemical, one must understand its mechanism of reactivity.

  • The Alkylating Hazard: The iodomethyl groups on the quinoxaline ring are highly electrophilic. The iodine atom is an excellent leaving group, making the adjacent carbon highly susceptible to bimolecular nucleophilic substitution (

    
    ) [1].
    
  • Biological Implication: In biological systems, these electrophilic centers rapidly alkylate nucleophiles such as the N7 position of guanine in DNA, leading to cross-linking, mutations, or cell death.

  • Environmental Implication: If disposed of directly into standard organic waste streams, the compound can indiscriminately react with other waste chemicals, potentially causing exothermic reactions or generating highly toxic, volatile byproducts.

Therefore, the preferred disposal method is in-lab chemical quenching to destroy the electrophilic centers prior to waste consolidation.

Section 2: Primary Disposal Strategy – In-Lab Chemical Quenching

Chemical quenching intentionally reacts the hazardous alkylating agent with a benign, highly competitive nucleophile. Sodium thiosulfate (


)  is the reagent of choice. The thiosulfate ion (

) is a "soft" nucleophile that rapidly attacks the "soft" iodomethyl carbon, displacing the iodide ion and forming a stable, water-soluble, and non-toxic Bunte salt (S-alkyl thiosulfate).
Step-by-Step Quenching Protocol

Note: Perform all steps in a certified chemical fume hood while wearing a lab coat, chemical-resistant nitrile gloves (double-gloved), and splash goggles.

  • Solvation: 6-chloro-2,3-bis(iodomethyl)quinoxaline is highly lipophilic and poorly soluble in water. Dissolve the solid waste or residual compound in a miscible organic solvent such as Ethanol or Methanol to ensure the compound is fully in solution.

  • Nucleophilic Addition: Slowly add a 1M aqueous solution of Sodium Thiosulfate (

    
    ). You must use a minimum of 5 molar equivalents  of thiosulfate relative to the quinoxaline compound to account for both iodomethyl groups and drive the reaction to completion.
    
  • Incubation: Stir the biphasic/co-solvent mixture vigorously at room temperature for 24 to 48 hours . The extended time is required to overcome steric hindrance and the biphasic nature of the reaction.

  • Validation (NBP Test): You must scientifically validate that the quenching is complete. Use the 4-(4-nitrobenzyl)pyridine (NBP) test [2]. NBP mimics DNA nucleophiles; if unquenched alkylating agents remain, they will alkylate the NBP, yielding a quaternary ammonium salt that turns intensely blue/purple upon basification.

  • Final Disposal: Once the NBP test is negative (colorless), the neutralized mixture can be safely transferred to a standard Halogenated Aqueous Waste container.

Quenching Workflow Diagram

QuenchingWorkflow A Solid Waste: 6-chloro-2,3-bis(iodomethyl)quinoxaline B Dissolve in Ethanol (Ensure Complete Solvation) A->B C Add Excess 1M Na2S2O3 (Sodium Thiosulfate) B->C D Stir at Room Temp (24-48 Hours) C->D E Perform NBP Test (4-(4-nitrobenzyl)pyridine) D->E F Positive (Blue/Purple) Alkylating Agent Remains E->F If Positive G Negative (Colorless) Quenching Complete E->G If Negative F->C Add more thiosulfate H Transfer to Halogenated Aqueous Waste Container G->H

Caption: Workflow for the chemical quenching and validation of bis(iodomethyl)quinoxaline waste.

Section 3: Secondary Disposal Strategy – Direct Hazardous Waste Consolidation

If chemical quenching is not logistically feasible (e.g., heavily contaminated consumables, PPE, or bulk quantities), the material must be managed strictly as Halogenated Organic Waste [3].

  • Segregation: Never mix this compound with non-halogenated organic waste or acidic waste streams.

  • Containerization: Place the material in a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is tightly sealed to prevent the sublimation or aerosolization of reactive particulates.

  • Labeling: Affix a hazardous waste tag explicitly listing: "6-chloro-2,3-bis(iodomethyl)quinoxaline, Halogenated Organic, Toxic, Alkylating Agent."

  • Destruction Method: The designated waste management vendor must route this container for High-Temperature Incineration . Because the compound contains chlorine and iodine, it must be incinerated in a rotary kiln at temperatures exceeding 1100°C, equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (

    
    ) and hydrogen iodide (
    
    
    
    ) off-gases.

Section 4: Quantitative Operational Data

To ensure precise execution of the disposal protocols, adhere to the following operational parameters:

ParameterSpecificationScientific Rationale
Quenching Stoichiometry

5 molar equivalents

Ensures complete consumption of both highly reactive iodomethyl groups.
Solvent Ratio 1:1 (Ethanol : Aqueous Thiosulfate)Balances the organic solubility of the quinoxaline with the aqueous availability of the nucleophile.
Incubation Time 24 - 48 hoursAccounts for biphasic reaction kinetics and ensures total conversion to the Bunte salt.
Incineration Temp

Required for the complete thermal destruction of the stable heterocyclic quinoxaline ring.
Waste Classification Halogenated Organic WasteDesignates toxic waste requiring specific environmental scrubbing for halogen off-gassing.

References

  • Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-444. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2018). Chemical Mutagenesis and Destruction of Alkylating Agents. Regulations.gov Document EPA-HQ-OPPT-2018-0435-0084. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA Hazardous Waste Guidelines. URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.